TCO-PEG12-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJWPXWJNGHBBI-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to TCO-PEG12-acid: Structure, Bioconjugation, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG12-acid, a bifunctional linker that plays a crucial role in the field of bioconjugation and targeted therapeutics. We will delve into its chemical structure, properties, and detailed protocols for its application, with a focus on its utility in advanced drug development strategies such as antibody-drug conjugates (ADCs) and pre-targeted imaging.
Core Concepts: Understanding this compound
This compound is a versatile molecule that combines the unique reactivity of a trans-cyclooctene (B1233481) (TCO) group with the benefits of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid. This strategic design allows for a two-step conjugation approach, making it an invaluable tool for linking biomolecules.
The TCO moiety is a key component for bioorthogonal chemistry. It undergoes a highly efficient and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[1] This "click chemistry" reaction is notable for its high specificity and biocompatibility, proceeding readily in aqueous environments without the need for cytotoxic catalysts.[1]
The PEG12 spacer enhances the aqueous solubility of the molecule and reduces steric hindrance during conjugation. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates, often leading to longer circulation times and reduced immunogenicity.
The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or amine-functionalized nanoparticles. This is typically achieved through activation with carbodiimide (B86325) chemistry.[2][3]
Chemical Structure and Properties
The chemical structure of this compound is presented below.

Figure 1. Chemical Structure of this compound.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃₆H₆₇NO₁₆ | [2][4] |
| Molecular Weight | 769.9 g/mol | [2][5] |
| Purity | >95% | [3][4] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage | -20°C, desiccated | [2] |
Note on Stability: The TCO group is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended, and the compound should be stored at -20°C and protected from moisture.[2]
Experimental Protocols
This section provides detailed methodologies for the two key reactions involving this compound: conjugation to an amine-containing biomolecule and the subsequent bioorthogonal reaction with a tetrazine.
Amide Coupling of this compound to a Primary Amine
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a biomolecule (e.g., a protein or antibody) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody at 2-10 mg/mL)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (prepare fresh)
-
NHS or Sulfo-NHS (prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A molar ratio of 1:5:10 (this compound:EDC:NHS) is a common starting point.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Buffer exchange the amine-containing biomolecule into the Coupling Buffer.
-
Add the activated this compound mixture to the biomolecule solution. The molar excess of the linker to the biomolecule will determine the degree of labeling (DOL) and should be optimized for the specific application (a starting point is a 10-20 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
TCO-Tetrazine Ligation
This protocol outlines the bioorthogonal reaction between the TCO-functionalized biomolecule and a tetrazine-modified molecule.
Materials:
-
Purified TCO-functionalized biomolecule
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye, drug, or imaging agent)
-
Reaction Buffer: PBS, pH 6.5-7.5
Procedure:
-
Reaction Setup:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the TCO-functionalized biomolecule with the tetrazine-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule over the TCO-functionalized biomolecule is recommended to ensure complete reaction.
-
-
Click Reaction:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very rapid.
-
-
Purification (if necessary):
-
If required, purify the final conjugate from the excess unreacted tetrazine-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
The final conjugate can be analyzed by methods such as SDS-PAGE, which will show a shift in molecular weight corresponding to the attached molecule, or by UV-Vis spectroscopy to confirm the disappearance of the characteristic tetrazine absorbance.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development, particularly in the construction of complex bioconjugates for targeted therapies and diagnostics.
Antibody-Drug Conjugates (ADCs)
This compound can be used as a linker in the modular synthesis of ADCs. An antibody can be functionalized with the TCO group via the carboxylic acid, and a cytotoxic drug can be modified with a tetrazine. The two components can then be conjugated using the highly efficient TCO-tetrazine ligation. This modular approach allows for the separate optimization of the antibody and drug components.
Pre-targeted Imaging and Therapy
Pre-targeted strategies are designed to improve the therapeutic index of targeted agents by separating the targeting and delivery steps.[6] A TCO-functionalized antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a tetrazine-labeled imaging agent or therapeutic payload is administered, which rapidly "clicks" with the pre-localized TCO-antibody. This approach minimizes off-target toxicity and enhances the target-to-background signal in imaging.
The following diagram illustrates a typical pre-targeted imaging workflow.
Pre-targeted imaging workflow using TCO-tetrazine ligation.
Conclusion
This compound is a powerful and versatile bifunctional linker that bridges the gap between traditional bioconjugation methods and advanced bioorthogonal chemistry. Its well-defined structure, combining a reactive TCO moiety, a hydrophilic PEG spacer, and a versatile carboxylic acid handle, makes it an indispensable tool for researchers and scientists in drug development. The detailed protocols and application examples provided in this guide serve as a starting point for harnessing the full potential of this compound in creating next-generation targeted therapeutics and diagnostics.
References
TCO-PEG12-acid: A Comprehensive Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of TCO-PEG12-acid, a heterobifunctional linker integral to advancements in bioconjugation, particularly in the fields of drug delivery, proteomics, and molecular imaging. This document provides a detailed overview of its chemical properties, reaction kinetics, and stability, supplemented with structured data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Bioorthogonal Chemistry
This compound is a molecule designed for bioorthogonal chemistry, a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. It consists of three key components:
-
trans-Cyclooctene (TCO): A strained alkene that serves as the reactive moiety for bioorthogonal ligation.
-
12-unit Polyethylene Glycol (PEG) spacer: A hydrophilic linker that enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1]
-
Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent attachment of the linker to primary amine groups on biomolecules.
The primary mechanism of action of the TCO group is its participation in an inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with a 1,2,4,5-tetrazine (B1199680) (Tz).[2][3] This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions (pH 7.4, 37°C) without the need for a catalyst. The reaction forms a stable dihydropyridazine (B8628806) bond, which is followed by the elimination of nitrogen gas, driving the reaction to completion.[2] This rapid and specific ligation is the cornerstone of its utility in biological systems.[3]
The carboxylic acid moiety of this compound is typically activated to facilitate conjugation to primary amines (e.g., the side chain of lysine (B10760008) residues in proteins). This is most commonly achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine to form a stable amide bond.[5]
Quantitative Data
Reaction Kinetics of TCO-Tetrazine Ligation
The IEDDA reaction between TCO derivatives and tetrazines is characterized by exceptionally fast second-order rate constants (k₂), which are several orders of magnitude higher than other bioorthogonal reactions. The reactivity is influenced by the specific structures of both the TCO and the tetrazine, as well as the reaction conditions. More strained TCO derivatives, such as s-TCO and d-TCO, exhibit significantly faster kinetics.[6][7]
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol:Water | [8] |
| trans-Cyclooctene (TCO) | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 26,000 | PBS, 37°C | [9] |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Aqueous | [1] |
| d-TCO (syn-diastereomer) | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 366,000 ± 15,000 | Water, 25°C | [6][7] |
| s-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 3,300,000 ± 40,000 | Water, 25°C | [6][7] |
Stability of TCO Derivatives
A critical factor for in vivo applications is the stability of the TCO moiety. The primary degradation pathway for TCO is isomerization to its unreactive cis-cyclooctene (CCO) form. This process can be accelerated by the presence of thiols and copper-containing proteins.[1] More reactive, strained TCOs tend to exhibit lower stability.[10]
| TCO Derivative | Condition | Stability/Half-life | Reference(s) |
| TCO (on CC49 mAb) | In vivo | 75% remained reactive after 24h | [6] |
| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7h | No direct source |
| d-TCO | Human serum, room temperature | >97% remained as trans-isomer after 4 days | [6][7] |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days | [6] |
| s-TCO | High thiol concentration (30 mM) | Rapid isomerization | [6][7] |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to an Antibody
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1M MES, pH 5.0-6.0[4]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: If necessary, buffer exchange the antibody into the Coupling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Activation of this compound:
-
In a separate microfuge tube, dissolve this compound in Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. A molar ratio of Linker:EDC:Sulfo-NHS of 1:1:1 to 1:3:3 is recommended.[4]
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated TCO-PEG12-Sulfo-NHS ester solution to the antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the antibody's molecular weight.
-
The resulting TCO-modified antibody is ready for the subsequent tetrazine ligation.
-
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the bioorthogonal reaction between a TCO-modified protein and a tetrazine-modified protein.[2]
Materials:
-
TCO-modified Protein 1 (from Protocol 1)
-
Tetrazine-modified Protein 2 (prepared similarly using a tetrazine-NHS ester)
-
Reaction Buffer: PBS, pH 6.0-9.0[2]
Procedure:
-
Reaction Setup: Mix the TCO-modified Protein 1 and the Tetrazine-modified Protein 2 in the Reaction Buffer. A 1:1 to 1:1.5 molar ratio of TCO-protein to Tetrazine-protein is often used to ensure complete reaction.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[4] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[2]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted components using size-exclusion chromatography (SEC).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG12-acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, solubility, and applications of TCO-PEG12-acid, a key reagent in the field of bioconjugation. This document details experimental protocols for its use and provides essential information for the successful design and execution of experiments in drug development and related research areas.
Core Properties of this compound
This compound is a heterobifunctional linker that incorporates a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moiety is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry.[1] This reaction is exceptionally fast and proceeds with high selectivity in aqueous environments without the need for a catalyst.[1] The PEG12 spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[2] The terminal carboxylic acid allows for conjugation to primary amine groups, commonly found in biomolecules like proteins and antibodies, through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC and NHS).[2][3]
It is important to note that the TCO group has a limited half-life as it can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage of TCO-containing compounds is not recommended.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₇NO₁₆ | [1] |
| Molecular Weight | 769.9 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Appearance | Varies (often a solid or oil) | N/A |
| Storage Conditions | -20°C, desiccated | [1] |
Solubility Profile
This compound exhibits good solubility in a range of common laboratory solvents, which is a key advantage for its use in bioconjugation protocols. The hydrophilic PEG spacer significantly contributes to its aqueous solubility.[2] While specific quantitative solubility limits (e.g., mg/mL) are not widely published, the qualitative solubility is well-established.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
For practical use, it is recommended to prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO or DMF.[3] These stock solutions can then be added to aqueous reaction buffers at the desired final concentration. It is crucial to equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation, which can hydrolyze the reactive groups.[3]
Experimental Protocols
The following section provides a detailed methodology for the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein or antibody) using EDC/NHS chemistry, followed by the bioorthogonal reaction with a tetrazine-labeled molecule.
Amine Conjugation via EDC/NHS Chemistry
This two-step protocol first activates the carboxylic acid of this compound with EDC and NHS to form a more stable amine-reactive NHS ester, which then reacts with the primary amines on the target biomolecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-free activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Anhydrous DMSO or DMF
-
Desalting spin columns
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare stock solutions of EDC and NHS in amine-free activation buffer or ultrapure water immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with EDC and NHS in an amine-free activation buffer (pH 4.5-6.0). A typical molar ratio is a slight excess of EDC and NHS relative to the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.[3]
-
-
Conjugation to the Biomolecule:
-
Immediately add the activated this compound solution to the amine-containing biomolecule solution (in a buffer like PBS, pH 7.2-7.5). The reaction efficiency with primary amines is higher at a slightly alkaline pH.[3]
-
The molar ratio of the activated linker to the biomolecule should be optimized for the specific application to achieve the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[4]
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[5]
-
Incubate for an additional 5-15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting spin column or dialysis.
-
Diagram: Experimental Workflow for this compound Conjugation
Caption: Experimental workflow for protein labeling with this compound.
TCO-Tetrazine Bioorthogonal Ligation
Once the biomolecule is labeled with the TCO moiety, it can be reacted with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled biomolecule
-
Tetrazine-labeled molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Combine the TCO-labeled biomolecule and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1-1.5 fold) of the tetrazine component is often used to ensure complete reaction of the TCO-labeled biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. The reaction is typically very fast and can be complete within 30 minutes.[6]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography or other appropriate methods.
-
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs: It serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).
-
Molecular Imaging: The TCO group allows for the attachment of imaging agents (e.g., fluorescent dyes, PET tracers) to biomolecules for in vivo and in vitro imaging.[6]
-
Bioconjugation: It is widely used for the site-specific labeling and crosslinking of proteins, peptides, and other biomolecules.[7]
-
Surface Modification: The carboxylic acid can be used to attach the linker to amine-functionalized surfaces for various applications, including biosensors and microarrays.
Conclusion
This compound is a versatile and powerful reagent for researchers in the life sciences. Its combination of a highly reactive bioorthogonal handle, a solubilizing PEG spacer, and a versatile carboxylic acid functional group enables the straightforward and efficient creation of complex bioconjugates. Understanding its properties and the detailed experimental protocols for its use is crucial for leveraging its full potential in advancing drug discovery, diagnostics, and fundamental biological research.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
The Strategic Advantage of PEG12 Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation, the covalent attachment of molecules such as drugs, probes, or other functional moieties to biomolecules like antibodies and proteins is a cornerstone of therapeutic and diagnostic development. The choice of the linker that bridges these components is a critical design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools. This technical guide provides an in-depth examination of the benefits of using a 12-unit PEG spacer (PEG12) in bioconjugation, with a focus on its application in antibody-drug conjugates (ADCs).
A discrete PEG12 spacer is a monodisperse compound with a defined chain length of twelve ethylene (B1197577) glycol units. This precise length offers a balance of hydrophilicity, flexibility, and spatial separation, addressing key challenges in the development of complex bioconjugates.[1][2]
Core Benefits of a PEG12 Spacer
The incorporation of a PEG12 spacer into a bioconjugate's architecture imparts several critical advantages that enhance its overall performance. These benefits stem from the fundamental physicochemical properties of the PEG chain.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation of the final conjugate and rapid clearance from circulation.[3] The hydrophilic nature of the PEG12 spacer counteracts this hydrophobicity, improving the water solubility of the bioconjugate.[4] This enhanced solubility is crucial for preventing aggregation, which can otherwise lead to loss of efficacy and potential immunogenicity.[5] The improved solubility also facilitates formulation and manufacturing processes.[5]
Improved Pharmacokinetics and Biodistribution
A key advantage of PEGylation is the significant improvement in the pharmacokinetic (PK) profile of the bioconjugate.[6] The PEG12 spacer creates a hydrophilic "hydration shell" around the conjugate, which increases its hydrodynamic size.[3] This "shielding" effect has several positive consequences:
-
Longer Circulation Half-Life: The increased size reduces the rate of renal clearance, prolonging the bioconjugate's circulation time in the bloodstream.[1]
-
Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower plasma clearance compared to their non-PEGylated counterparts.[6]
-
Increased Overall Exposure (AUC): The prolonged circulation time leads to a greater area under the curve (AUC), meaning the target tissue is exposed to the therapeutic agent for a longer duration, potentially leading to improved efficacy.[6]
Reduced Immunogenicity and Enhanced Stability
The hydration shell created by the PEG12 spacer can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response.[3] While PEG itself can sometimes be immunogenic, discrete, shorter PEG chains are generally considered to have low immunogenicity.[4] Furthermore, this protective layer can shield the bioconjugate from proteolytic enzymes, enhancing its stability in biological fluids.[1]
Optimal Spacing and Reduced Steric Hindrance
The defined length of the PEG12 spacer provides critical spatial separation between the biomolecule (e.g., an antibody) and the conjugated payload. This separation is vital for:
-
Maintaining Biological Activity: It prevents the payload from sterically hindering the binding site of the antibody, ensuring that the conjugate can still effectively target its antigen.[7]
-
Ensuring Payload Accessibility: The spacer ensures that the payload is accessible to its target once the bioconjugate has reached its destination and the payload is released.[7]
The logical relationship between the properties of a PEG12 spacer and the resulting benefits to a bioconjugate is illustrated in the diagram below.
Figure 1. Logical flow of PEG12 spacer properties to bioconjugate benefits.
Quantitative Data Presentation
The length of the PEG spacer is a critical parameter that can be optimized to achieve the desired balance of properties. The following tables summarize quantitative data from studies comparing the effects of different PEG spacer lengths on key ADC parameters.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
This table presents data synthesized from a study on PEGylated glucuronide-MMAE linkers, illustrating the trend of improved pharmacokinetic parameters with increasing PEG length.
| Linker Composition | PEG Units | Clearance (mL/day/kg) | Exposure (AUC, µg*day/mL) | Half-Life (t1/2, days) |
| ADC with PEG2 Linker | 2 | 100 | 3,500 | 5.3 |
| ADC with PEG4 Linker | 4 | 160 | 5,600 | 6.1 |
| ADC with PEG8 Linker | 8 | 280 | 9,800 | 6.0 |
| ADC with PEG12 Linker | 12 | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 | 290 | 10,000 | 5.8 |
| IgG Control | N/A | 330 | 12,000 | - |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[6] |
As shown, increasing the PEG spacer length from 2 to 12 units generally leads to increased exposure (AUC), with the effect plateauing around 8-12 units.[6]
Table 2: Influence of PEG12 Spacer on Drug-to-Antibody Ratio (DAR)
The inclusion of a PEG spacer can influence the achievable drug-to-antibody ratio (DAR), particularly when dealing with hydrophobic payloads.
| Cleavable Trigger | PEG12 Spacer | Average DAR |
| Val-Ala (more hydrophobic) | No | 1.4 |
| Val-Ala (more hydrophobic) | Yes | 3.0 |
| Val-Cit (less hydrophobic) | No | 3.8 |
| Val-Cit (less hydrophobic) | Yes | 2.7 |
| (Data from a study on ADCs with different cleavable triggers)[5] |
In the case of a more hydrophobic linker-payload (Val-Ala), the incorporation of a PEG12 spacer significantly increased the achievable DAR from 1.4 to 3.0.[5] Conversely, for a less hydrophobic payload, the PEG12 spacer led to a slight reduction in DAR.[5] This highlights the complex interplay between the payload, linker, and spacer.
Experimental Protocols
The versatility of PEG12 spacers is realized through their functionalization with various reactive groups. The two most common chemistries for bioconjugation are maleimide (B117702) chemistry for targeting sulfhydryl groups and N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines.
Protocol 1: Conjugation of a Maleimide-PEG12-Payload to a Reduced Antibody
This protocol outlines the steps for conjugating a maleimide-activated PEG12 linker to the cysteine residues of an antibody, typically after reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG12-Payload, dissolved in an organic solvent like DMSO
-
Conjugation Buffer: PBS (pH 7.0-7.5) with 1 mM EDTA
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification: Size-exclusion chromatography (SEC) column
Methodology:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent immediately using a desalting column, exchanging the antibody into the conjugation buffer.
-
-
Conjugation Reaction:
-
Adjust the reduced antibody concentration to 2.5-5 mg/mL with cold conjugation buffer.
-
Prepare the Maleimide-PEG12-Payload solution in DMSO at a concentration of ~10 mM.
-
Add the Maleimide-PEG12-Payload solution to the reduced antibody solution with gentle mixing. A typical molar excess of the payload-linker is 5-10 fold over the available thiol groups. The final concentration of organic solvent should ideally be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a 20-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) over the initial maleimide concentration to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Characterize the ADC to determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Assess the level of aggregation using SEC.
-
Figure 2. Workflow for Maleimide-PEG12 conjugation to a reduced antibody.
Protocol 2: Conjugation of an NHS-Ester-PEG12-Payload to Antibody Lysine (B10760008) Residues
This protocol describes the conjugation of an NHS-ester activated PEG12 linker to the primary amines on lysine residues of an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHS-Ester-PEG12-Payload, dissolved in anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Dialysis or desalting column
Methodology:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer (pH 8.0-8.5) using a desalting column or dialysis. The slightly alkaline pH is required to deprotonate the lysine amino groups for efficient reaction.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Equilibrate the vial of NHS-Ester-PEG12-Payload to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-ester in anhydrous DMSO or DMF to a concentration of ~10 mM.
-
Add a 5-20 fold molar excess of the NHS-ester solution to the antibody solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted payload-linker and quenched byproducts by extensive dialysis against a suitable storage buffer (e.g., PBS) or by using a desalting column.
-
-
Characterization:
-
Determine the final protein concentration and characterize the ADC for DAR and aggregation as described in the previous protocol.
-
Figure 3. Workflow for NHS-Ester-PEG12 conjugation to antibody lysine residues.
Conclusion
The discrete PEG12 spacer is a powerful tool in bioconjugation, offering a well-balanced set of properties that address many of the fundamental challenges in the development of complex biologics, particularly antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, providing optimal spatial separation, and reducing the potential for aggregation and immunogenicity, the PEG12 spacer plays a pivotal role in optimizing the therapeutic index of bioconjugates. The choice of linker length is a critical design parameter, and the data suggests that a 12-unit PEG chain often provides a favorable balance for improving overall exposure and achieving a desirable drug-to-antibody ratio with hydrophobic payloads. The provided protocols offer a foundation for researchers to implement PEG12-based bioconjugation strategies in their own development pipelines.
References
- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Architect's Toolkit: An In-Depth Technical Guide to Bioorthogonal Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological systems, the ability to selectively tag and manipulate molecules without perturbing the native cellular machinery is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this precision, offering a suite of chemical reactions that proceed with high efficiency and selectivity within living organisms.[1][2][3] At the heart of these reactions are bioorthogonal linkers, the molecular bridges that connect a probe or therapeutic agent to a biomolecule of interest. This technical guide delves into the core principles of bioorthogonal linkers, providing a comprehensive overview of their types, quantitative kinetic data, detailed experimental protocols, and the underlying logic of their application in research and drug development.
Core Principles of Bioorthogonal Chemistry
The term "bioorthogonal," coined by Carolyn Bertozzi, refers to a chemical reaction that can occur inside a living system without interfering with native biochemical processes.[1][3] For a reaction to be considered bioorthogonal, it must satisfy several stringent criteria:
-
High Selectivity: The reacting partners must be mutually reactive and inert to the vast array of functional groups present in a biological milieu, such as amines, thiols, and hydroxyls.[1][2]
-
Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, and 37°C), even at the low concentrations typical of biological systems.[1][3]
-
Biocompatibility: The reactants and the resulting linkage must be non-toxic and not disrupt the normal physiology of the cell or organism.[1]
-
Stability: The covalent bond formed by the bioorthogonal reaction must be stable under physiological conditions to ensure the integrity of the conjugate.[1][4]
A Comparative Analysis of Common Bioorthogonal Linkers
The selection of a bioorthogonal linker is a critical decision, dictated by the specific application, the desired reaction kinetics, and the stability requirements of the resulting conjugate. The following sections provide a quantitative comparison of the most widely used bioorthogonal reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A cornerstone of bioorthogonal chemistry, SPAAC involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[5] This reaction is catalyst-free, a significant advantage over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which exhibits cytotoxicity due to the copper catalyst.[5] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | Smaller size, lower lipophilicity. |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | High reaction rates, suitable for applications where speed is critical. |
| Dibenzoannulated cyclooctyne (DIBO) | ~0.3 - 0.7 | Robust reactivity. |
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[6][7] This exceptional speed makes it ideal for in vivo applications where reactant concentrations are low and time is of the essence.[8]
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine + Trans-cyclooctene (TCO) | 1 - 10⁶ | Exceptionally fast, catalyst-free, kinetics are tunable by modifying the electronic properties of the reactants.[4][7] |
| Tetrazine + Norbornene | ~1.9 | Slower kinetics compared to TCO.[9] |
Oxime and Hydrazone Ligations
These reactions involve the condensation of an aldehyde or ketone with an aminooxy or hydrazide functional group, respectively, to form a stable C=N bond.[10][11] While generally slower than iEDDA reactions, their stability can be modulated by pH, with hydrazones being susceptible to hydrolysis under acidic conditions, a feature that can be exploited for controlled drug release.[5][10] Oxime linkages are generally more stable than hydrazone linkages.[5][12]
| Linkage | Relative Stability | Key Features |
| Oxime | High | Generally stable under physiological conditions.[10][12] |
| Hydrazone | Moderate | Can be reversed under acidic conditions, useful for pH-sensitive drug release.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing bioorthogonal linkers.
Protocol 1: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis using SPAAC
This protocol describes the synthesis of an ADC by first modifying an antibody with a DBCO linker and then conjugating an azide-containing payload.[13]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
DBCO-PEG4-NHS ester
-
Azide-modified cytotoxic payload
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in PBS, pH 7.4.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Antibody Modification: Add a 5-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the DBCO-modified antibody using a desalting column to remove excess DBCO linker and quenching reagent.
-
Payload Conjugation: Add the azide-modified payload to the purified DBCO-antibody solution at a 1.5 to 5-fold molar excess.
-
Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or room temperature.
-
Final Purification: Purify the final ADC conjugate using size-exclusion chromatography to remove any unconjugated payload.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and mass spectrometry.
Workflow for ADC synthesis via SPAAC.
Protocol 2: Bioorthogonal Labeling and Protein Pull-Down
This protocol outlines a general workflow for identifying protein targets of a small molecule using a bioorthogonal handle and subsequent pull-down.[14]
Materials:
-
Cells of interest
-
Small molecule of interest functionalized with a bioorthogonal handle (e.g., a trans-cyclooctene, TCO)
-
Lysis buffer
-
Biotinylated tetrazine linker
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents
Procedure:
-
Cell Treatment: Treat cells with the TCO-functionalized small molecule at a desired concentration and for a specific duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer to obtain a whole-cell lysate.
-
Bioorthogonal Ligation: Add the biotinylated tetrazine linker to the cell lysate and incubate to allow the iEDDA reaction to occur, forming a covalent bond between the TCO-labeled protein-drug complex and the biotin (B1667282) tag.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin or by cleaving a cleavable linker).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target, or by mass spectrometry for unbiased target identification.
Workflow for bioorthogonal pull-down.
Protocol 3: In Vivo Pretargeting Imaging using iEDDA
This protocol describes a two-step pretargeting strategy for in vivo imaging, which can enhance the signal-to-background ratio.[1]
Materials:
-
Antibody conjugated to a trans-cyclooctene (TCO)
-
Tetrazine-functionalized imaging probe (e.g., a near-infrared fluorophore)
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system
Procedure:
-
Administration of TCO-Antibody: Inject the TCO-conjugated antibody into the animal model.
-
Accumulation and Clearance: Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from circulation.
-
Administration of Tetrazine Probe: Inject the tetrazine-functionalized imaging probe.
-
Bioorthogonal Reaction and Imaging: The tetrazine probe will rapidly react with the TCO-antibody at the target site. Image the animal at various time points post-injection of the tetrazine probe to monitor signal accumulation and clearance of the unbound probe.
Workflow for in vivo pretargeting imaging.
Applications in Drug Development
Bioorthogonal linkers are revolutionizing drug development, particularly in the field of antibody-drug conjugates (ADCs).[4][15] ADCs combine the targeting specificity of an antibody with the high potency of a cytotoxic drug.[15] Bioorthogonal chemistry enables the site-specific conjugation of the drug to the antibody, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR).[4] This homogeneity is crucial for optimizing the therapeutic window of the ADC, as heterogeneous mixtures can have variable efficacy and toxicity profiles.
The mechanism of action of a bioorthogonally-linked ADC typically involves the following steps:
-
Targeting: The ADC circulates in the bloodstream and the antibody component binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, often via endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved by intracellular conditions (e.g., low pH in the lysosome or enzymatic cleavage), releasing the potent cytotoxic payload.
-
Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.
Mechanism of action of an ADC.
Conclusion
Bioorthogonal linkers represent a transformative technology in chemical biology and drug development. The ability to perform highly specific and efficient chemical reactions in living systems has opened up new avenues for understanding complex biological processes and for designing novel therapeutic strategies. The continued development of new bioorthogonal reactions with even faster kinetics and improved stability, along with the expanding applications of these tools, promises to further revolutionize our ability to probe and manipulate biological systems with unprecedented precision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal reactions for labeling proteins. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG12-acid for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation, offering a powerful modality to address previously "undruggable" targets. The linker, a critical component of a PROTAC molecule, plays a pivotal role in its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of TCO-PEG12-acid, a polyethylene (B3416737) glycol (PEG)-based linker featuring a trans-cyclooctene (B1233481) (TCO) moiety, for the development of next-generation PROTACs.
Introduction to this compound in PROTACs
This compound is a heterobifunctional linker that combines the advantageous properties of a 12-unit PEG chain with the bioorthogonal reactivity of a TCO group. The PEG component enhances solubility and cell permeability of the PROTAC molecule, while the TCO group enables highly specific and efficient "click chemistry" reactions with tetrazine-functionalized molecules.[1][2][3] This unique combination makes this compound particularly valuable for the construction of advanced PROTACs, including bioorthogonally activatable prodrugs designed for targeted cancer therapy.[4][5][6]
Chemical Structure:
-
Formula: C36H67NO16[7]
-
Molecular Weight: 769.91 g/mol [7]
-
Structure: The molecule consists of a TCO group attached to a 12-unit PEG linker, terminating in a carboxylic acid.
The Role of the PEG Linker in PROTAC Efficacy
The length and composition of the linker are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[8][9] PEG linkers are widely used in PROTAC design due to their ability to improve solubility and pharmacokinetic properties.[3][10]
Quantitative Impact of Linker Length on PROTAC Performance
Systematic studies have demonstrated that linker length significantly affects the degradation efficiency of PROTACs, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[2][8][10] The optimal linker length is target-dependent and requires empirical determination.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [9]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | Submicromolar | > 90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Degradation Potency of BRD4-targeting PROTACs with Varying PEG Linker Lengths [9]
| E3 Ligase | Linker Composition | DC50 (µM) in H661 cells |
| CRBN | 0 PEG units | < 0.5 |
| CRBN | 1-2 PEG units | > 5 |
| CRBN | 4-5 PEG units | < 0.5 |
| VHL | Increasing PEG length | Potency decreased |
Bioorthogonal Activation of PROTACs with this compound
A key application of this compound is in the development of "click-release" PROTACs (crPROTACs), which are inactive prodrugs that can be selectively activated in cancer cells.[4][5][11] This strategy aims to minimize off-target toxicity and enhance the therapeutic window.
The crPROTAC approach involves two components:
-
An inactive PROTAC prodrug: A PROTAC, such as TCO-ARV-771, where the TCO group is conjugated to the E3 ligase ligand, rendering the PROTAC unable to induce protein degradation.[11][12][13]
-
An activation component: A tetrazine (Tz)-modified targeting molecule, such as the c(RGDyK) peptide, which specifically binds to biomarkers overexpressed on cancer cells, like integrin αvβ3.[11][12][13]
The bioorthogonal inverse-electron-demand Diels-Alder reaction between the TCO group on the PROTAC and the tetrazine on the targeting molecule leads to the release of the active PROTAC specifically at the tumor site.[11][13]
Signaling Pathway for crPROTAC Activation and Action
The following diagram illustrates the signaling pathway involved in the activation of a TCO-based crPROTAC targeting BRD4 for degradation.
Caption: Signaling pathway of crPROTAC activation and subsequent BRD4 degradation.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of this compound-based PROTACs.
Synthesis of TCO-PROTACs
The synthesis of a TCO-functionalized PROTAC like TCO-ARV-771 typically involves the coupling of this compound to the E3 ligase ligand of a parent PROTAC.
General Protocol for TCO-PROTAC Synthesis:
-
Activation of this compound: The carboxylic acid group of this compound is activated using standard coupling reagents such as HATU or EDC/NHS.
-
Coupling Reaction: The activated this compound is then reacted with a free amine or hydroxyl group on the E3 ligase ligand of the parent PROTAC molecule (e.g., ARV-771).
-
Purification: The resulting TCO-PROTAC is purified using techniques like flash chromatography or preparative HPLC.
Note: For a detailed synthesis protocol for TCO-ARV-771, refer to the supporting information of the publication by Liu et al., JACS 2023.[12]
Western Blotting for PROTAC-induced Protein Degradation
Western blotting is a standard technique to quantify the degradation of the target protein.[14]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U87) and allow them to adhere. Treat the cells with the PROTAC and/or the activating agent for the desired time and concentration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.[14]
Experimental Workflow for Evaluating crPROTAC Activity
The following diagram outlines a typical workflow for assessing the efficacy and selectivity of a crPROTAC system.
Caption: Experimental workflow for the evaluation of a crPROTAC system.
Conclusion
This compound is a versatile and powerful tool for the development of advanced PROTACs. Its PEG component offers favorable physicochemical properties, while the TCO moiety enables the construction of innovative, bioorthogonally activatable PROTACs. This technology holds great promise for improving the selectivity and therapeutic index of targeted protein degraders, particularly in the context of cancer therapy. The rational design of the linker, including the optimization of its length and composition, remains a critical aspect of developing potent and effective PROTACs. The experimental protocols and workflows outlined in this guide provide a framework for the successful design, synthesis, and evaluation of this compound-based PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to TCO-PEG12-acid: Properties and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-cyclooctene-PEG12-acid (TCO-PEG12-acid), a key reagent in the field of bioorthogonal chemistry. It details the molecule's physicochemical properties, its application in bioconjugation through the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a heterobifunctional linker that combines a reactive trans-cyclooctene (B1233481) (TCO) moiety with a terminal carboxylic acid, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a unique combination of reactivity and favorable physicochemical properties. The TCO group enables extremely fast and selective "click" reactions with tetrazine-containing molecules, while the hydrophilic PEG spacer enhances aqueous solubility and reduces steric hindrance.[1]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃₆H₆₇NO₁₆ | [2][3][4] |
| Molecular Weight | 769.9 g/mol | [2][4][5] |
| Purity | ≥95% | [3] |
| Solubility | Water, DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C | [4] |
Principle of TCO-Tetrazine Ligation
The primary application of this compound is in bioorthogonal chemistry, specifically the TCO-tetrazine ligation. This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the strained TCO (dienophile) and an electron-deficient tetrazine (diene).[6][7] This reaction is notable for its exceptional speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions currently available.[3][6] The reaction proceeds rapidly under mild, physiological conditions without the need for a copper catalyst and produces nitrogen gas as the only byproduct, driving the reaction to completion.[3][4]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the labeling of amine-containing biomolecules and subsequent TCO-tetrazine ligation.
Protocol 1: Activation of this compound and Conjugation to Primary Amines
This protocol describes the two-step process of first activating the carboxylic acid group of this compound using EDC and NHS, followed by its conjugation to a biomolecule containing primary amines (e.g., lysine (B10760008) residues in a protein).
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
Dissolve the amine-containing biomolecule in the Coupling Buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer like PBS.[8]
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 2-fold molar excess of the EDC solution, immediately followed by a 2-fold molar excess of the NHS solution.[9]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the TCO-PEG12-NHS ester.[9]
-
-
Conjugation to the Biomolecule:
-
Add the activated TCO-PEG12-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the linker relative to the biomolecule is a common starting point, though this may require optimization.[5][9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
-
Quenching and Purification:
Protocol 2: TCO-Tetrazine "Click" Reaction
This protocol details the bioorthogonal ligation of the TCO-labeled biomolecule with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled biomolecule (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled biomolecule in the desired Reaction Buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
-
Ligation Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled biomolecule. It is often recommended to use a slight molar excess (1.05-1.5 equivalents) of the tetrazine-containing molecule.[5]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[8] The reaction progress can often be visually monitored by the disappearance of the characteristic color of the tetrazine.[3]
-
-
Purification (if necessary):
Applications in Research and Drug Development
The versatility and efficiency of this compound and the resulting TCO-tetrazine ligation have led to its widespread adoption in various research and therapeutic areas:
-
Antibody-Drug Conjugates (ADCs): The linker is used to attach cytotoxic payloads to antibodies for targeted cancer therapy.[10]
-
PROTACs (Proteolysis Targeting Chimeras): TCO-PEG linkers are integral in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[11]
-
Molecular Imaging: The rapid ligation allows for pre-targeting strategies in PET and SPECT imaging, where a TCO-modified targeting vector is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[6][7]
-
Bioconjugation and Protein Labeling: This chemistry is widely used for site-specific labeling of proteins, peptides, and other biomolecules for functional studies, diagnostics, and assays.[8]
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Shelf Life and Storage of TCO Reagents
For Researchers, Scientists, and Drug Development Professionals
Trans-cyclooctene (B1233481) (TCO) reagents are indispensable tools in bioorthogonal chemistry, enabling rapid and specific biomolecule labeling through the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. However, the inherent strain that drives their reactivity also renders them susceptible to degradation, primarily through isomerization to the unreactive cis-cyclooctene (CCO) isomer.[1][2][3][4] Understanding the factors that influence their stability and adhering to proper storage and handling protocols are critical for ensuring the success and reproducibility of experiments. This guide provides an in-depth overview of the shelf life and optimal storage conditions for various TCO reagents, supported by quantitative data and experimental methodologies.
Factors Influencing TCO Reagent Stability
The stability of TCO reagents is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. Key considerations include:
-
Molecular Structure: The inherent strain of the trans-cyclooctene ring is a primary determinant of reactivity and stability. Highly strained derivatives, while more reactive, can also be more prone to isomerization.[5] For instance, axial TCO derivatives exhibit higher reactivity compared to their equatorial counterparts but can also deactivate more rapidly.[6] Conversely, derivatives like dioxolane-fused trans-cyclooctene (d-TCO) have been engineered for improved stability without significant loss of reactivity.[5][7]
-
Temperature: As with most chemical reagents, lower temperatures are crucial for long-term storage. Most suppliers recommend storing TCO reagents at -20°C or -80°C.[3][8][9][10][11]
-
Light: Exposure to light, particularly UV light, can promote isomerization of the TCO moiety.[12] Therefore, it is essential to store these reagents in the dark.[8][9][13]
-
Moisture and Solvents: TCO reagents, especially those with hydrolytically sensitive functional groups like NHS esters, should be protected from moisture.[9][11] When in solution, the choice of solvent and the duration of storage become critical. Stock solutions are typically stable for shorter periods than the solid material.[8] For example, a TCO-NHS ester in solvent is recommended for use within one month at -20°C or six months at -80°C.[8]
-
Presence of Thiols and Other Nucleophiles: Thiols can promote the isomerization of TCO to CCO, potentially through a radical-mediated pathway.[5][7][14] This is a significant consideration for in vivo applications due to the high intracellular concentrations of glutathione.
-
Copper: The presence of copper-containing proteins has been shown to promote TCO isomerization.[15]
Recommended Storage Conditions and Shelf Life
The following tables summarize the recommended storage conditions and shelf life for various classes of TCO reagents based on manufacturer recommendations and scientific literature.
Table 1: Storage and Stability of Solid TCO Reagents
| Reagent Type | Storage Temperature | Recommended Duration | Special Conditions |
| TCO-NHS ester | -20°C | Long-term (months to years)[10] | Protect from light, store under nitrogen[8] |
| TCO-amine hydrochloride | -20°C | Not specified, stable solid | Tightly sealed, moisture- and light-protected[9] |
| TCO-PEG-NHS ester | -20°C | 12 months[13] | Desiccate, protect from light[11][13] |
| d-TCO derivatives | -20°C (in freezer) | At least 14 months[7] | Stable as crystalline solids on the bench for short periods[7] |
| Texas Red TCO | ≤ -15°C | 12 months | Minimize light exposure[16] |
Table 2: Storage and Stability of TCO Reagents in Solution
| Reagent Type | Solvent | Storage Temperature | Recommended Duration | Special Conditions |
| TCO-NHS ester | DMSO, DMF | -20°C | 1 month[8] | Protect from light, store under nitrogen[8] |
| TCO-NHS ester | DMSO, DMF | -80°C | 6 months[8] | Protect from light, store under nitrogen[8] |
| TCO-PEG4-NHS ester | Not specified | Not specified | Use freshly prepared solutions[17] | Avoid frequent thaw and freezing[11] |
| TCO-functionalized proteins | Aqueous buffer (pH 7.5) | 4°C | Weeks[18] |
Experimental Protocols for Stability Assessment
The stability of TCO reagents is typically assessed by monitoring the extent of isomerization to the CCO form over time under specific conditions. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical method for this purpose.
Protocol: ¹H NMR-Based Stability Assay of TCO Reagents
-
Sample Preparation:
-
Accurately weigh a known amount of the TCO reagent and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the mixture in a deuterated solvent (e.g., CD₃OD, D₂O-PBS) to a final concentration of approximately 30 mM for the TCO reagent.
-
If testing the effect of additives (e.g., thiols like mercaptoethanol), add the desired concentration to the solution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared sample (t=0).
-
Store the NMR tube under the desired experimental conditions (e.g., 25°C, 37°C, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Identify the characteristic peaks for the trans- and cis-isomers of the cyclooctene (B146475) ring in the ¹H NMR spectra.
-
Integrate the signals corresponding to both isomers and the internal standard.
-
Calculate the percentage of the remaining TCO reagent and the formed CCO isomer at each time point relative to the internal standard.
-
Plot the percentage of TCO reagent remaining versus time to determine its stability profile under the tested conditions.
-
Visualization of Key Concepts
Degradation Pathway of TCO Reagents
The primary degradation pathway for TCO reagents is the isomerization to the thermodynamically more stable but unreactive cis-cyclooctene (CCO) isomer. This process can be accelerated by factors such as light, heat, and the presence of thiols.
Caption: Primary degradation pathway of TCO reagents.
Experimental Workflow for TCO Stability Assessment
A typical workflow for assessing the stability of TCO reagents involves sample preparation, incubation under controlled conditions, and analysis by ¹H NMR to quantify the extent of isomerization over time.
Caption: Workflow for assessing TCO reagent stability.
Advanced Stabilization Strategies
Given the inherent instability of some TCO derivatives, methods to enhance their shelf life have been developed. One notable strategy is the complexation of TCO reagents with silver(I) salts (e.g., AgNO₃).[14] These Ag(I)-TCO complexes are stable for long-term storage and can be readily dissociated to release the free, reactive TCO reagent upon treatment with an aqueous solution of sodium chloride.[14] This approach is particularly beneficial for highly reactive but less stable TCO derivatives.
References
- 1. TCO-PEG24-NHS ester, 2055646-26-7 | BroadPharm [broadpharm.com]
- 2. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
- 3. TCO-amine hydrochloride, 1609736-43-7 | BroadPharm [broadpharm.com]
- 4. TCO-PEG23-amine | BroadPharm [broadpharm.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TCO-amine hydrochloride, CAS 1609736-43-7 | AxisPharm [axispharm.com]
- 10. medkoo.com [medkoo.com]
- 11. nanocs.net [nanocs.net]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. interchim.fr [interchim.fr]
Methodological & Application
Application Notes and Protocols for TCO-PEG12-acid Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the development of bioorthogonal chemistry, which allows for specific and efficient chemical reactions to occur within complex biological systems. Among these, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone reaction.[1][2] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly at room temperature in aqueous buffers without the need for a catalyst.[1][2][3]
TCO-PEG12-acid is a heterobifunctional linker designed to leverage this powerful chemistry. It consists of three key components:
-
TCO group: The reactive moiety that specifically and rapidly ligates with a tetrazine.
-
PEG12 spacer: A 12-unit polyethylene (B3416737) glycol chain that enhances water solubility, improves pharmacokinetics, reduces aggregation, and minimizes steric hindrance during conjugation.[4][5][6][7]
-
Carboxylic acid (-acid): A terminal functional group that can be activated to form a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues on proteins.[8]
This document provides a detailed protocol for labeling proteins using this compound, followed by the subsequent bioorthogonal ligation with a tetrazine-functionalized molecule.
Principle of the Reaction
The overall process involves two main stages:
-
Protein Modification with TCO: The carboxylic acid of this compound is first activated to make it reactive towards the primary amine groups on the protein surface (e.g., lysine residues). This is typically achieved using carbodiimide (B86325) chemistry (EDC and NHS) to form an intermediate NHS ester, which then efficiently reacts with the protein to form a stable amide bond. Alternatively, a pre-activated TCO-PEG12-NHS ester can be used for a more direct and streamlined workflow.
-
Bioorthogonal Ligation: The newly formed TCO-labeled protein is then reacted with a molecule of interest that has been pre-functionalized with a tetrazine. The IEDDA reaction between the TCO and tetrazine proceeds with exceptional speed and selectivity, forming a stable covalent bond and yielding the final conjugated product.[1][3] This reaction is often referred to as the fastest bioorthogonal reaction reported.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the TCO-tetrazine ligation chemistry, compiled from various sources. Optimal conditions may vary depending on the specific protein and tetrazine probe used.
| Parameter | Recommended Value | Notes | Source(s) |
| Protein Labeling (TCO-NHS Ester) | |||
| Molar Excess of TCO-NHS Ester | 10- to 20-fold | The optimal ratio should be determined empirically for each protein. | [2][9] |
| Reaction pH | 7.0 - 9.0 | NHS ester reaction with primary amines is most efficient at slightly alkaline pH. | [1][4] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES) | Buffers like Tris or glycine (B1666218) will compete for reaction with the NHS ester. | [1][2] |
| Reaction Time | 60 minutes | Can range from 30 to 60 minutes depending on the protein. | [1][3] |
| Reaction Temperature | Room Temperature | [1][3] | |
| Bioorthogonal Ligation (TCO + Tetrazine) | |||
| Reaction Rate Constant (k) | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions. | [1][3] |
| Reactant Molar Ratio | 1:1 | A slight excess (1.05-1.5 equivalents) of the tetrazine molecule can be used. | [1] |
| Reaction pH | 6.0 - 9.0 | The reaction is efficient across a broad physiological pH range. | [1][3] |
| Reaction Temperature | 4°C, 25°C, or 37°C | Reaction proceeds well at room temperature or physiological temperatures. | [1][10] |
| Reaction Time | 30 minutes - 2 hours | Progress can often be visually monitored by the disappearance of the tetrazine color. | [1][2] |
Experimental Protocols
Part 1: Protein Modification with TCO Moiety
Crucial First Step: Buffer Exchange
Before beginning, it is critical to ensure your protein solution is in an amine-free buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the activated TCO linker.
-
Prepare Buffer: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.
-
Buffer Exchange: Exchange the protein buffer using a desalting spin column or dialysis, following the manufacturer's instructions.[1][2]
-
Adjust Concentration: Adjust the protein concentration to 1-5 mg/mL in the amine-free buffer.[2]
Protocol A: Using this compound with EDC/NHS Activation
This protocol is for activating the carboxylic acid on the this compound linker in situ for reaction with the protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein in amine-free buffer (e.g., PBS, pH 7.2)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
-
Prepare Stock Solutions: Immediately before use, prepare fresh stock solutions:
-
This compound at 10 mM in anhydrous DMSO.
-
EDC at 100 mM in water or buffer.
-
Sulfo-NHS at 100 mM in water or buffer.
-
-
Activation of this compound: In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS. A molar ratio of 1:2:2 is recommended. Add the protein solution to this activation mixture. A 20-fold molar excess of the TCO-linker over the protein is a good starting point.
-
Labeling Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1][2] Incubate for 10-15 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted TCO linker and quenching reagents using a desalting spin column equilibrated with the desired storage or reaction buffer (e.g., PBS).[1][2]
Protocol B: Using Pre-activated TCO-PEG12-NHS Ester (Recommended)
This is the more common and streamlined method.
Materials:
-
TCO-PEG12-NHS ester
-
Protein in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2][9]
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[1][3]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[1][2] Incubate for 5-10 minutes at room temperature.[1][9]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with PBS.[2][9] The TCO-labeled protein is now ready for ligation.
Part 2: Bioorthogonal Ligation with a Tetrazine Probe
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., tetrazine-dye, tetrazine-drug)
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-labeled protein in the desired reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water) to create a stock solution.
-
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1:1 molar ratio is typical, though a slight excess (1.5x) of the tetrazine probe can be used to ensure complete labeling of the protein.[1]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[1][2] For many tetrazine reagents, the reaction progress can be monitored by the disappearance of the characteristic tetrazine color (typically pink or red).[2][3]
-
Final Purification (Optional): If necessary, the final conjugate can be purified from any remaining unreacted tetrazine probe using size-exclusion chromatography or another desalting spin column.[1]
-
Storage: Store the final protein conjugate at 4°C or as appropriate for the specific protein.[1]
Characterization
The degree of labeling (DOL) for the TCO-modified protein and the final conjugate can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. TCO-PEG12-amine | AxisPharm [axispharm.com]
- 7. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. atto-tec.com [atto-tec.com]
Application Notes and Protocols for TCO-PEG12-Acid Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of TCO-PEG12-acid to antibodies, a critical step in the development of targeted therapeutics and imaging agents. The protocols outlined below leverage the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).
The conjugation of this compound to an antibody is a two-step process. First, the carboxylic acid group of this compound is activated to a more reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS). The resulting TCO-PEG12-NHS ester is then reacted with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the antibody, to form a stable amide bond.
The polyethylene (B3416737) glycol (PEG) spacer in the TCO-PEG12 linker enhances water solubility and reduces potential steric hindrance, which can improve the reactivity of the TCO group and the pharmacokinetic properties of the resulting antibody conjugate.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the reactants, reaction time, and temperature. The following table summarizes typical quantitative parameters for the conjugation of this compound to an antibody.
| Parameter | Recommended Range | Notes |
| This compound Activation | ||
| This compound:EDC:NHS Molar Ratio | 1:1.5:1.2 | A slight excess of EDC and NHS ensures efficient activation. |
| Activation Reaction Time | 15-60 minutes | At room temperature. |
| Antibody Conjugation | ||
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of TCO-PEG12-NHS Ester to Antibody | 5 to 30-fold | The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling (DOL) without compromising antibody function.[1] |
| Reaction pH | 7.2-8.5 | Slightly basic pH facilitates the reaction with primary amines.[] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 30-120 minutes or 4°C for 2-4 hours.[] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction.[3] |
| Expected Outcome | ||
| Degree of Labeling (DOL) | 2-10 TCOs per antibody | Varies depending on the molar excess of the TCO linker and the number of accessible lysine residues on the antibody.[1] |
Experimental Protocols
Materials and Reagents
-
Antibody of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)
-
1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Reaction tubes
Antibody Preparation
-
If the antibody solution contains primary amine-containing substances like Tris or glycine, buffer exchange the antibody into PBS, pH 7.4.
-
Use a desalting column or dialysis cassette appropriate for the antibody volume and concentration.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.[4]
Activation of this compound
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions (e.g., 10 mM).
-
In a reaction tube, combine this compound, EDC, and NHS at a molar ratio of 1:1.5:1.2.
-
Incubate the mixture for 15-60 minutes at room temperature to generate the TCO-PEG12-NHS ester. This activated linker should be used immediately.
Antibody Conjugation
-
To the prepared antibody solution, add 0.1 M sodium bicarbonate buffer, pH 8.5, to achieve a final concentration of 10% v/v.
-
Add the desired molar excess (e.g., 5, 10, or 20-fold) of the freshly activated TCO-PEG12-NHS ester solution to the antibody solution.[4][1]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[]
-
Quench the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[3]
Purification of the Antibody-TCO Conjugate
-
Remove excess, unreacted TCO-PEG12-linker and other small molecules using a desalting column (e.g., Zeba™ Spin Desalting Columns) with an appropriate molecular weight cutoff (e.g., 40 kDa).[1]
-
Follow the manufacturer's instructions for the desalting column.
-
Collect the purified antibody-TCO conjugate.
Characterization (Optional but Recommended)
The degree of labeling (DOL), which is the average number of TCO molecules conjugated per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm. A correction factor may be needed as the TCO linker can also absorb at this wavelength.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Chemical Reaction Pathway
Caption: Chemical pathway for this compound conjugation to an antibody via NHS ester chemistry.
References
TCO-Tetrazine Ligation: A Detailed Guide to Bioorthogonal Labeling and Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the trans-cyclooctene (B1233481) (TCO)-tetrazine ligation, a powerful bioorthogonal reaction with broad applications in scientific research and drug development. It includes detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams to illustrate the underlying mechanism and workflows.
Introduction
The TCO-tetrazine ligation is a bioorthogonal reaction founded on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine.[1] This reaction is distinguished by its exceptionally rapid kinetics, high degree of specificity, and biocompatibility, establishing it as a premier tool for conjugating biomolecules within complex biological environments.[1][2][3] The reaction proceeds swiftly without the need for a catalyst and results in the formation of a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the sole byproduct.[4][5] Its utility is particularly notable in applications requiring low reactant concentrations, such as in vivo imaging and the development of antibody-drug conjugates (ADCs).[2][6]
Core Mechanism
The TCO-tetrazine ligation proceeds through a two-step mechanism:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The reaction is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[3][7] This initial step is the rate-determining step and forms an unstable tricyclic intermediate.[3]
-
Retro-Diels-Alder Reaction : The intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of dinitrogen (N₂).[3][7] This step results in the formation of a stable dihydropyridazine product.[3]
The progress of the ligation can be monitored by observing the disappearance of the characteristic color of the tetrazine and the corresponding absorbance peak in the 510-550 nm range.[3][4]
Quantitative Data for TCO-Tetrazine Ligation
The following tables summarize key quantitative parameters to aid in experimental design and optimization.
Table 1: Second-Order Rate Constants
| Reactants | Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| General Range | 1 - 1 x 10⁶ | [1][4] |
| General | > 800 | [2] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | [1] |
| Methyl-substituted tetrazines with TCO | ~1000 | [1] |
| ATTO-tetrazines with TCO | up to 1000 | [8] |
| Dipyridal tetrazine and TCO | 2000 (±400) | [1] |
Table 2: Typical Reaction Conditions
| Parameter | Value | Notes |
| Reaction pH | 6 - 9 | For general protein-protein conjugation in PBS buffer.[1][4] |
| 7 - 9 | Optimal for TCO-NHS ester reactions with primary amines.[1] | |
| Reaction Temperature | Room Temperature | General condition for many applications.[1] |
| 4°C, 25°C, or 37°C | Temperature can be adjusted depending on the specific application and stability of biomolecules.[1][8] | |
| Reaction Time | 10 - 30 minutes | For ATTO-tetrazine with TCO-labeled protein.[8] |
| 30 minutes - 2 hours | General range for protein-protein conjugation.[1] | |
| 60 minutes | For initial protein activation with TCO-NHS or Tetrazine-NHS esters.[1][4] |
Experimental Protocols
The following are generalized protocols for the labeling and conjugation of proteins using TCO-tetrazine ligation. Optimization may be required for specific biomolecules and applications.
Protocol 1: Activation of Protein A with TCO-NHS Ester
Materials:
-
Protein A
-
TCO-PEGx-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Dissolve Protein A in PBS at a concentration of 1-5 mg/mL.[3] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[1]
-
TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEGx-NHS ester in anhydrous DMSO or DMF.[9]
-
Reaction Setup: To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[1][4]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer to PBS.[1][9] The TCO-labeled Protein A is now ready for ligation.
Protocol 2: Activation of Protein B with Tetrazine-NHS Ester
Materials:
-
Protein B
-
Methyl-tetrazine-PEGx-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Dissolve Protein B in PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange.
-
Tetrazine-NHS Ester Stock Solution: Prepare a stock solution of the Methyl-tetrazine-PEGx-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[4]
-
Labeling Reaction: Add 20 nmol of the Methyl-tetrazine-PEGx-NHS ester to the protein solution.[4]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[4]
-
Purification: Purify the tetrazine-labeled Protein B using a spin desalting column to remove unreacted tetrazine ester.[4]
Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation
Materials:
-
TCO-labeled Protein A (from Protocol 1)
-
Tetrazine-labeled Protein B (from Protocol 2)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Conjugation Reaction: Mix the TCO-labeled Protein A and tetrazine-labeled Protein B in a 1:1 molar ratio in PBS.[4] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[1]
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle rotation.[4] Depending on the reactants, incubation can range from 30 minutes to 2 hours.[1]
-
Monitoring the Reaction (Optional): The reaction can be monitored by UV-Vis spectrophotometry by observing the disappearance of the tetrazine absorbance between 510 and 550 nm.[4]
-
Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[1]
-
Storage: Store the final protein-protein conjugate at 4°C.[1]
Visualizations
Reaction Mechanism
Caption: Mechanism of the TCO-Tetrazine Ligation.
Experimental Workflow for Protein-Protein Conjugation
Caption: Workflow for TCO-Tetrazine Protein Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atto-tec.com [atto-tec.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Modification Using TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface modification is a powerful technique for a wide range of applications, including tracking cell populations, targeted drug delivery, and engineering cellular interactions. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, provides a highly specific and efficient tool for this purpose. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a premier bioorthogonal reaction, prized for its exceptionally fast kinetics and high specificity.
TCO-PEG12-acid is a versatile reagent designed for the two-step modification of cell surfaces. It features a TCO group for rapid, catalyst-free "click" chemistry with a tetrazine-modified molecule and a terminal carboxylic acid. This acid group can be activated to form a stable amide bond with primary amines, such as the lysine (B10760008) residues present on cell surface proteins. The polyethylene (B3416737) glycol (PEG12) spacer enhances water solubility, reduces steric hindrance, and improves the biocompatibility of the conjugate.[1][2][3][4]
These application notes provide detailed protocols for the covalent attachment of this compound to live cell surfaces and its subsequent ligation with a tetrazine-functionalized molecule of interest.
Principle of the Method
The cell surface modification strategy using this compound involves two main stages:
-
Cell Surface "Priming" with TCO: The carboxylic acid of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This creates a semi-stable NHS ester that readily reacts with primary amines (e.g., the ε-amine of lysine residues) on cell surface proteins to form a stable amide bond. This step effectively "primes" the cell surface with TCO moieties.
-
Bioorthogonal "Click" Reaction: The TCO-modified cells are then incubated with a molecule of interest that has been functionalized with a tetrazine group (e.g., a fluorescent dye, a biotin (B1667282) tag, or a therapeutic agent). The TCO and tetrazine groups rapidly and specifically react via an iEDDA cycloaddition to form a stable covalent linkage.[7] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[7]
Data Presentation
Reagent Properties
| Property | Value | References |
| Molecular Formula | C36H67NO16 | [2] |
| Molecular Weight | 769.9 g/mol | [2] |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Storage | Store at -20°C, protected from light and moisture. TCO compounds have a limited shelf life. | [2][4][8] |
Reaction Parameters
| Parameter | Recommended Range/Value | Notes | References |
| EDC Concentration (for activation) | 2-10 mM | Optimize for each cell type and application. | [9] |
| Sulfo-NHS Concentration (for activation) | 5-10 mM | Enhances the stability of the activated ester. | [5][9] |
| This compound Concentration (for labeling) | 100-500 µM | Titration is recommended to find the optimal concentration. | N/A |
| Tetrazine-Probe Concentration (for ligation) | 1-25 µM | Highly dependent on the probe and target abundance. | N/A |
| Reaction pH (Activation) | 6.0-7.2 | MES buffer is commonly used for EDC/NHS activation. | [10][11] |
| Reaction pH (Cell Labeling) | 7.2-8.0 | Use a non-amine containing buffer like PBS or HEPES-buffered saline. | [12] |
| Incubation Time (Activation) | 15 minutes | At room temperature. | [10] |
| Incubation Time (Cell Labeling) | 30-60 minutes | At 37°C or room temperature. | N/A |
| Incubation Time (TCO-Tetrazine Ligation) | 15-60 minutes | The reaction is very fast. | [7] |
| Second-Order Rate Constant (TCO-Tetrazine) | ~10³ - 10⁶ M⁻¹s⁻¹ | Dependent on the specific TCO and tetrazine structures. | N/A |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/Sulfo-NHS
This protocol describes the preparation of an activated TCO-PEG12-NHS ester solution for subsequent cell labeling.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
In a microcentrifuge tube, combine the following in order:
-
Activation Buffer
-
This compound stock solution to a final concentration of 1 mM.
-
EDC to a final concentration of 2 mM.
-
Sulfo-NHS to a final concentration of 5 mM.
-
-
Mix the components well and incubate for 15 minutes at room temperature.
-
The activated TCO-PEG12-NHS ester solution is now ready for addition to the cell suspension. It is recommended to use it immediately.
Protocol 2: Cell Surface Modification with Activated this compound
This protocol details the labeling of live cells with the activated TCO-PEG12-NHS ester.
Materials:
-
Suspension or adherent cells
-
Cell culture medium
-
Labeling Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES-buffered saline, pH 7.4, amine-free)
-
Activated TCO-PEG12-NHS ester solution (from Protocol 1)
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)
Procedure:
-
Harvest cells and wash them twice with ice-cold Labeling Buffer to remove any residual amine-containing media components.
-
Resuspend the cell pellet in ice-cold Labeling Buffer to a concentration of 1-10 x 10⁶ cells/mL.
-
Add the freshly prepared activated TCO-PEG12-NHS ester solution to the cell suspension to a final concentration of 100-500 µM. It is highly recommended to perform a titration to determine the optimal concentration for your cell type and application.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C with gentle mixing.
-
To quench the reaction, add Quenching Buffer to a final concentration of 10-20 mM and incubate for 5-10 minutes.
-
Wash the cells three times with Labeling Buffer to remove unreacted reagents.
-
The TCO-modified cells are now ready for the TCO-tetrazine ligation step or for downstream applications.
Protocol 3: TCO-Tetrazine Ligation on TCO-Modified Cells
This protocol describes the final "click" reaction to conjugate a tetrazine-functionalized molecule to the TCO-primed cells.
Materials:
-
TCO-modified cells (from Protocol 2)
-
Tetrazine-functionalized molecule of interest (e.g., Tetrazine-Fluorophore, Tetrazine-Biotin)
-
Labeling Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Resuspend the TCO-modified cells in Labeling Buffer.
-
Add the tetrazine-functionalized molecule to the cell suspension at a final concentration typically in the range of 1-25 µM. The optimal concentration will depend on the specific probe and should be determined empirically.
-
Incubate the reaction for 15-60 minutes at room temperature or 37°C, protected from light if using a fluorescent probe.
-
Wash the cells two to three times with Labeling Buffer to remove any unreacted tetrazine probe.
-
The cells are now fluorescently labeled (or tagged) and ready for analysis (e.g., flow cytometry, fluorescence microscopy).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for cell surface modification using this compound.
Potential Impact on Signaling Pathways
Caption: Potential impact of lysine modification on cell signaling.
Discussion and Considerations
-
Cytotoxicity: While the bioorthogonal TCO-tetrazine reaction is considered highly biocompatible, the initial cell labeling with EDC/Sulfo-NHS can be cytotoxic if not properly controlled.[13][14] It is crucial to thoroughly wash the cells after the labeling step to remove any unreacted crosslinking reagents. Performing a cell viability assay (e.g., MTT or trypan blue exclusion) is recommended to optimize the labeling conditions for your specific cell type.
-
Impact on Protein Function: The modification of primary amines on cell surface proteins is largely non-selective. Lysine residues can be critical for protein structure, function, and interactions.[15][16][17] Modifying these residues may lead to steric hindrance, neutralization of positive charges, or conformational changes, which could potentially alter protein function and downstream signaling pathways.[18] Therefore, it is important to include appropriate functional controls to ensure that the labeling process does not adversely affect the biological process under investigation.
-
Optimization: The provided protocols offer a general guideline. The optimal concentrations of reagents, incubation times, and temperatures should be empirically determined for each specific cell type and application to achieve a balance between high labeling efficiency and minimal impact on cell viability and function.
-
Alternative Strategy: An alternative approach for introducing a bioorthogonal handle to the cell surface is through metabolic glycoengineering. In this method, cells are cultured with an unnatural sugar that is functionalized with a tetrazine group. This tetrazine-sugar is then incorporated into cell surface glycans, which can then be reacted with a TCO-functionalized probe. This method offers the advantage of labeling a different subset of surface biomolecules (glycoproteins and glycolipids) and avoids the use of EDC/NHS chemistry on live cells.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 4. TCO-PEG12-NHS ester | CAS: 2185016-39-9 | AxisPharm [axispharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AU [thermofisher.com]
- 7. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. precisepeg.com [precisepeg.com]
- 9. biotium.com [biotium.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Impact of Lysine Succinylation on the Biology of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCO-PEG12-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TCO-PEG12-acid in the synthesis of antibody-drug conjugates (ADCs). The information herein is intended to guide researchers through the process of linker activation, payload conjugation, antibody modification, and final ADC assembly and characterization.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.[1]
This compound is a hydrophilic linker containing a trans-cyclooctene (B1233481) (TCO) moiety and a terminal carboxylic acid. The TCO group facilitates a rapid and highly specific bioorthogonal reaction with a tetrazine-modified antibody through an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction.[1][2] This allows for precise control over the conjugation site and stoichiometry. The PEG12 spacer enhances aqueous solubility, can reduce aggregation, and may improve the overall pharmacokinetic properties of the resulting ADC.[][4]
Principle of this compound based ADC Synthesis
The synthesis of an ADC using this compound involves a two-step process:
-
Payload-Linker Conjugation: The carboxylic acid of this compound is activated and then conjugated to a cytotoxic payload that has a suitable nucleophilic handle (e.g., an amine or hydroxyl group).
-
Antibody-Linker-Payload Conjugation (Click Chemistry): The TCO-functionalized payload is then "clicked" onto a tetrazine-modified monoclonal antibody via the IEDDA reaction. This reaction is highly efficient and proceeds under mild, biocompatible conditions.[5]
The overall workflow is depicted below:
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. b. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO to a final concentration of 50 mM each. c. Add 1.5 molar equivalents of both EDC and NHS solution to the this compound solution. d. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Conjugation to Payload: a. Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO. b. Add the activated this compound solution to the payload solution. A 1.5 to 3-fold molar excess of the activated linker over the payload is recommended as a starting point. c. Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, protected from light.
-
Quenching (Optional): a. To quench any unreacted activated linker, add a small volume of quenching buffer (e.g., hydroxylamine) and incubate for 15 minutes at room temperature.
-
Purification: a. Purify the resulting TCO-linker-payload conjugate by reverse-phase HPLC to remove unreacted payload and linker. b. Lyophilize the pure fractions and store at -20°C under dessicated conditions.
-
Characterization: a. Confirm the identity and purity of the TCO-linker-payload conjugate using LC-MS and NMR spectroscopy.
Protocol 2: Preparation of Tetrazine-Modified Antibody
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety using a Tetrazine-NHS ester.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.0)
Procedure:
-
Antibody Preparation: a. Exchange the antibody into the Reaction Buffer using a desalting column. b. Adjust the antibody concentration to 2-5 mg/mL.
-
Tetrazine-NHS Stock Solution: a. Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction: a. Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[1]
-
Purification: a. Remove excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[1]
-
Characterization: a. Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. b. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry. c. Store the mAb-Tz at 4°C.
Protocol 3: ADC Conjugation via IEDDA Click Chemistry
This protocol outlines the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz)
-
TCO-linker-payload conjugate
-
PBS, pH 7.4
Procedure:
-
Conjugation Reaction: a. Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of any organic solvent (e.g., DMSO) in the reaction should not exceed 10% (v/v).[1] b. Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[5][6]
-
Purification: a. Purify the ADC from unreacted linker-payload and solvent using size-exclusion chromatography (SEC) with PBS as the mobile phase.[1]
-
Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.[1][7] b. Aggregation: Assess the level of aggregation using size-exclusion chromatography (SEC). c. Purity: Analyze the purity of the ADC by SDS-PAGE and/or CE-SDS.
Data Presentation
The following tables present representative data for an ADC synthesized using a TCO-PEG12 linker.
Table 1: Physicochemical Properties of a Representative TCO-PEG12 Linker
| Parameter | Value |
| Molecular Weight | ~770 g/mol |
| Purity | >95% |
| Solubility | Soluble in water and common organic solvents |
| Reactive Groups | trans-cyclooctene (TCO), Carboxylic Acid |
Table 2: Representative ADC Characterization Data
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
| In Vitro Plasma Stability (Human) | >95% intact ADC after 7 days | LC-MS |
Table 3: Representative In Vitro Cytotoxicity Data (HER2-positive ADC)
| Cell Line | Target Expression | IC50 (nM) |
| SK-BR-3 | HER2-positive | 1.2 |
| BT-474 | HER2-positive | 2.5 |
| MCF-7 | HER2-negative | >1000 |
| MDA-MB-231 | HER2-negative | >1000 |
Signaling Pathway
ADCs targeting the HER2 receptor, such as Trastuzumab-based ADCs, function by binding to the HER2 receptor on the surface of cancer cells. This binding leads to the internalization of the ADC-receptor complex. Once inside the cell, the payload is released, leading to cytotoxicity. The HER2 signaling pathway itself is a critical driver of cell proliferation and survival in HER2-positive cancers.
Conclusion
This compound is a versatile and effective linker for the synthesis of ADCs. The use of bioorthogonal click chemistry allows for a highly controlled and efficient conjugation process, leading to the production of homogeneous ADCs with a defined drug-to-antibody ratio. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working in the field of antibody-drug conjugates.
References
Application Note: Protocol for Amine Coupling with TCO-PEG12-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of TCO-PEG12-acid to primary amine-containing molecules, such as proteins, antibodies, or peptides. This compound is a bifunctional linker featuring a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid. The carboxylic acid is activated using the carbodiimide (B86325) crosslinker EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a stable amide bond with a primary amine. The TCO moiety can then be used for rapid and specific bioorthogonal ligation with a tetrazine-tagged molecule via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This two-step process is highly efficient and allows for the precise labeling and conjugation of biomolecules under mild, aqueous conditions.[4][5]
The hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[4][6] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for successful amine coupling and subsequent purification of the TCO-labeled conjugate.
Reagent and Equipment Information
Properties of this compound
Quantitative data and physical properties of the this compound linker are summarized below.
| Property | Value | Reference |
| Molecular Weight | 769.9 g/mol | [1] |
| Chemical Formula | C₃₆H₆₇NO₁₆ | [1] |
| Purity | >95% | [2][7] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage | Store at –20 °C, protected from light and moisture. | [1][8] |
| Stability | The TCO group has a limited shelf-life and can isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage is not recommended.[1][7][9] |
Required Materials
Reagents:
-
This compound
-
Amine-containing molecule (e.g., protein, antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0; 1 M Glycine; or 1 M hydroxylamine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting spin columns or size-exclusion chromatography (SEC) system for purification.
Equipment:
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Vortexer or rotator
-
Pipettes and tips
-
pH meter
-
UV-Vis Spectrophotometer for protein concentration measurement
Experimental Protocols
This protocol is divided into three main stages: activation of this compound, coupling to the amine-containing molecule, and purification of the conjugate.
Workflow Overview
The overall experimental workflow involves activating the carboxylic acid group of this compound with EDC and NHS, followed by conjugation to the primary amine of the target molecule, quenching the reaction, and finally purifying the resulting TCO-labeled conjugate.
Caption: Experimental workflow for amine coupling of this compound.
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Amine-Molecule Solution: Prepare your amine-containing molecule (e.g., protein) in the Coupling Buffer at a concentration of 1-10 mg/mL.[10] If the storage buffer of your molecule contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer like PBS or MES.
-
This compound Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[4] Vortex to ensure it is fully dissolved.
-
EDC/NHS Solutions: Prepare EDC and NHS (or Sulfo-NHS) solutions in Activation Buffer (e.g., 0.1 M MES, pH 6.0). These solutions are moisture-sensitive and should be prepared immediately before use.[11]
Step 2: Activation of this compound This two-step procedure involves first activating the carboxylic acid with EDC/NHS and then adding the activated linker to the amine-containing molecule. This method is preferred as it minimizes protein-protein crosslinking.[11]
-
In a reaction tube, combine this compound, EDC, and NHS. The recommended molar ratios can be found in the table below.
-
Incubate the mixture for 15 minutes at room temperature to form the amine-reactive NHS ester.
Step 3: Coupling Reaction
-
Add the activated this compound mixture from Step 2 to your amine-molecule solution.
-
Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.[10]
Step 4: Quenching
-
Stop the coupling reaction by adding a Quenching Buffer to a final concentration of 20-50 mM.[4][11] Common quenching reagents include Tris, glycine, or hydroxylamine.
-
Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.
Step 5: Purification
-
Remove excess this compound and reaction by-products by purifying the conjugate.
-
For proteins larger than 20 kDa, a desalting spin column is an effective and rapid method.[4]
-
For more stringent purification, use size-exclusion chromatography (SEC).
-
The purified TCO-labeled conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
Recommended Reaction Conditions
The optimal molar excess of reagents will depend on the concentration and number of available primary amines on the target molecule. The following table provides a general starting point.
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound | 10-30 fold over amine-molecule | Adjust based on the number of accessible amines. |
| Molar Excess of EDC | 1.2-1.5 fold over this compound | Use a slight excess to drive the activation.[12] |
| Molar Excess of NHS/Sulfo-NHS | 1.2-1.5 fold over this compound | Stabilizes the activated intermediate.[13] |
| Activation pH | 4.7 - 6.0 | Optimal for EDC/NHS chemistry.[11][14] |
| Coupling pH | 7.2 - 8.0 | Efficient for amine reaction.[4] |
| Reaction Time | Activation: 15 min; Coupling: 2 hours | At room temperature. |
| Quenching Reagent | 20-50 mM Tris, Glycine, or Hydroxylamine | To deactivate remaining reactive esters.[4] |
Chemical Reaction Mechanism
The amine coupling reaction proceeds in two main steps. First, the carboxylic acid on this compound is activated by EDC to form an unstable O-acylisourea intermediate. NHS reacts with this intermediate to create a more stable, amine-reactive NHS ester. This activated ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Caption: Mechanism of EDC/NHS mediated amine coupling.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. TCO-PEG12-NHS ester | CAS: 2185016-39-9 | AxisPharm [axispharm.com]
- 9. TCO-PEG12-amine | BroadPharm [broadpharm.com]
- 10. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols for TCO-PEG12-acid in Pretargeted In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG12-acid is a bifunctional linker that plays a crucial role in advanced bioconjugation and in vivo imaging applications. It features a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure is central to the "pretargeting" strategy in molecular imaging, a two-step approach that significantly enhances the signal-to-noise ratio and reduces the radiation burden on non-target tissues.
The underlying principle is the highly rapid and specific bioorthogonal reaction between TCO and a tetrazine (Tz). This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is one of the fastest bioorthogonal reactions known, proceeding efficiently under physiological conditions without the need for catalysts.
In a typical pretargeted imaging workflow, a targeting molecule, such as a monoclonal antibody (mAb) specific to a tumor antigen, is first conjugated to this compound. This mAb-TCO conjugate is administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation. Subsequently, a small, fast-clearing imaging agent (e.g., a radiolabeled or fluorescent probe) carrying a tetrazine moiety is administered. This Tz-probe rapidly "clicks" with the TCO-modified antibody at the target, enabling high-contrast imaging. The hydrophilic PEG12 spacer enhances the solubility and pharmacokinetic properties of the conjugate, contributing to its stability and in vivo performance.
Key Applications
-
Oncology: High-contrast imaging of tumors by targeting specific tumor-associated antigens with TCO-modified antibodies for PET, SPECT, or fluorescence imaging.
-
Immunology: Tracking and visualization of specific immune cell populations in vivo.
-
Drug Development: Assessing the biodistribution and target engagement of novel antibody-based therapeutics.
-
Theranostics: Combining imaging and therapy by using TCO-linkers to deliver therapeutic payloads (e.g., in Antibody-Drug Conjugates) alongside imaging agents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C36H67NO16 | BroadPharm |
| Molecular Weight | 769.92 g/mol | BroadPharm |
| Purity | >95% | AxisPharm |
| Solubility | Soluble in water, DMSO, DMF, acetonitrile | Conju-Probe |
| Reactive Groups | Trans-cyclooctene (TCO), Carboxylic Acid | BroadPharm |
| Reaction Specificity | TCO reacts with Tetrazine (Tz) | BroadPharm |
Quantitative In Vivo Imaging Data
The following tables summarize biodistribution data from pretargeted imaging studies using TCO-conjugated antibodies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-PEG₇-Tz in Mice Bearing BxPC3 Xenografts 72 Hours After Administration of 5B1-TCO Antibody.
| Tissue | 4h (%ID/g ± SD) | 24h (%ID/g ± SD) | 48h (%ID/g ± SD) | 72h (%ID/g ± SD) | 120h (%ID/g ± SD) |
| Tumor | 8.8 ± 3.1 | 13.9 ± 5.0 | 13.4 ± 5.4 | 12.0 ± 5.3 | 9.1 ± 3.8 |
| Blood | 2.0 ± 0.6 | 0.5 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Liver | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Spleen | 0.6 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Kidney | 1.6 ± 0.5 | 0.9 ± 0.2 | 0.7 ± 0.2 | 0.6 ± 0.2 | 0.4 ± 0.1 |
| Lungs | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
Table 2: Biodistribution of ⁸⁹Zr-DFO-PEG₅-Tz in Mice with HNSCC Xenografts at Different Pretargeting Intervals After U36-TCO Injection.
| Tissue | Pretargeted (24h interval) 71h post-Tz (%ID/g ± SD) | Pretargeted (48h interval) 71h post-Tz (%ID/g ± SD) | Directly Labeled ⁸⁹Zr-U36 72h p.i. (%ID/g ± SD) |
| Tumor | 1.5 ± 0.2 | 0.8 ± 0.3 | 17.1 ± 3.0 |
| Blood | 0.4 ± 0.1 | 0.2 ± 0.1 | 10.5 ± 0.8 |
| Liver | 0.8 ± 0.1 | 0.5 ± 0.1 | 4.6 ± 0.3 |
| Spleen | 0.4 ± 0.1 | 0.2 ± 0.1 | 2.2 ± 0.2 |
| Kidney | 0.6 ± 0.1 | 0.4 ± 0.1 | 3.1 ± 0.2 |
| Lungs | 0.4 ± 0.1 | 0.2 ± 0.0 | 3.6 ± 0.3 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on a monoclonal antibody using carbodiimide (B86325) chemistry.
Materials:
-
Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: MES buffer (0.1 M, pH 6.0)
-
Quenching Buffer: Hydroxylamine solution (1 M, pH 8.5)
-
Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS.
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL using a desalting column.
-
This compound Stock Solution: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Activation of Carboxylic Acid:
-
In a separate microcentrifuge tube, add a 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the required volume of this compound stock solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated TCO-PEG12-NHS ester solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Purify the mAb-TCO conjugate from unreacted linker and byproducts using a spin desalting column equilibrated with sterile PBS.
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the degree of labeling (DOL) – the number of TCO molecules per antibody – using MALDI-TOF mass spectrometry.
-
Protocol 2: Pretargeted In Vivo Imaging in a Murine Tumor Model
This protocol provides a general workflow for a pretargeted imaging experiment using the mAb-TCO conjugate prepared in Protocol 1.
Materials:
-
mAb-TCO conjugate in sterile PBS
-
Tetrazine-labeled imaging probe (e.g., ¹¹¹In-DOTA-Tz, ⁸⁹Zr-DFO-Tz, or a fluorescent dye-Tz)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile PBS (pH 7.4)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., PET/CT, SPECT/CT, or fluorescence imager)
Procedure:
-
Administration of mAb-TCO:
-
Administer the mAb-TCO conjugate to tumor-bearing mice via intravenous (tail vein) injection.
-
A typical dose is 5-10 mg/kg, but this should be optimized for each specific antibody.
-
-
Accumulation and Clearance Period (Pretargeting Interval):
-
Allow the mAb-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation.
-
This interval is critical and typically ranges from 24 to 72 hours, depending on the pharmacokinetics of the specific antibody.
-
-
Administration of Tetrazine Probe:
-
Prepare the tetrazine-labeled imaging probe in sterile PBS.
-
Administer the probe via intravenous injection. The molar ratio of the Tz-probe to the injected mAb-TCO is typically between 1.5:1 and 10:1.
-
-
In Vivo Imaging:
-
Anesthetize the mice at various time points after injection of the tetrazine probe (e.g., 1, 4, 24, 48 hours).
-
Acquire images using the appropriate in vivo imaging system.
-
For PET/SPECT, use appropriate energy windows and acquisition times. For fluorescence, use the correct excitation and emission filters.
-
-
Data Analysis:
-
Reconstruct and analyze the images.
-
Quantify the signal intensity in the tumor and other key organs (e.g., liver, kidney, blood pool) by drawing regions of interest (ROIs).
-
Calculate the uptake as %ID/g for radionuclide studies.
-
Determine the tumor-to-background ratios (e.g., tumor-to-muscle or tumor-to-blood) to assess imaging contrast.
-
Visualizations
Caption: Pretargeted in vivo imaging workflow.
Caption: ADC mechanism of action via a cleavable linker.
Application Notes and Protocols for Bioconjugation using TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG12-acid is a versatile heterobifunctional linker that plays a crucial role in the field of bioconjugation. It incorporates a trans-cyclooctene (B1233481) (TCO) group, a key component in the rapid and highly specific bioorthogonal click chemistry reaction with tetrazine-modified molecules. The molecule also features a 12-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, and a terminal carboxylic acid for covalent attachment to amine-containing biomolecules. This document provides detailed application notes and protocols for the use of this compound in two primary applications: the generation of antibody-drug conjugates (ADCs) and the labeling of cell surfaces.
The core technology relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine (Tz). This "click" reaction is exceptionally fast, with second-order rate constants in the range of 2000 M⁻¹s⁻¹ in aqueous solutions, and proceeds efficiently under mild, biocompatible conditions without the need for a copper catalyst.[1] This makes it an ideal tool for conjugating molecules in complex biological environments, including on the surface of living cells.[1][2]
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics. The carboxylic acid end of the linker is first activated and then reacted with primary amines (e.g., lysine (B10760008) residues) on the antibody. The resulting TCO-modified antibody can then be conjugated to a tetrazine-functionalized drug.
-
Cell Surface Labeling: This linker is instrumental in labeling specific proteins on the surface of living cells for imaging and tracking studies. By first modifying cell surface proteins with a tetrazine handle (e.g., through metabolic engineering), subsequent treatment with a this compound-fluorophore conjugate allows for highly specific and covalent labeling.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to bioconjugation reactions involving this compound and the subsequent TCO-tetrazine ligation.
| Parameter | Value | Notes |
| This compound Molecular Weight | 769.9 g/mol | [4] |
| Purity | >95% | Varies by supplier. |
| Solubility | Water, DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C, desiccated | TCO compounds have a limited shelf life.[4] |
| Parameter | Value/Range | Reference |
| TCO-Tetrazine Reaction Rate Constant | ~2000 M⁻¹s⁻¹ | [1] |
| Typical Molar Excess of Activated this compound to Antibody | 5 to 20-fold | [5] |
| Typical Drug-to-Antibody Ratio (DAR) for ADCs | 2 to 4 | [6] |
| Conjugation Efficiency of TCO-Tetrazine Reaction | >90% | [2] |
| Reaction Time for TCO-Tetrazine Ligation | 30 - 120 minutes | [2] |
Experimental Protocols
Antibody-Drug Conjugate (ADC) Generation
This protocol describes a two-stage process: first, the modification of an antibody with this compound, and second, the conjugation of a tetrazine-modified cytotoxic drug.
Diagram of the ADC Generation Workflow
Caption: Workflow for generating an Antibody-Drug Conjugate.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Tetrazine-functionalized cytotoxic drug
-
Desalting columns (e.g., Sephadex G-25)
-
Size-exclusion chromatography (SEC) system for purification
Protocol:
Stage 1: Antibody Modification with this compound
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS) using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each.
-
Add a 50-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker to the antibody is a good starting point.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of TCO-Modified Antibody:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.
-
The purified TCO-modified antibody can be stored at 4°C for immediate use or at -20°C for long-term storage.
-
Stage 2: Conjugation with Tetrazine-Drug
-
Click Reaction:
-
Add the tetrazine-functionalized drug to the purified TCO-modified antibody. A 1.5- to 3-fold molar excess of the tetrazine-drug is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove any remaining unreacted drug and other small molecules.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Cell Surface Labeling
This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display tetrazine groups.
Diagram of the Cell Surface Labeling Workflow
Caption: Workflow for cell surface labeling.
Materials:
-
Live cells in culture
-
Tetrazine-modified sugar (e.g., Ac4ManNTz) for metabolic labeling
-
This compound conjugated to a fluorophore (prepare beforehand using the EDC/NHS chemistry described in the ADC protocol to couple this compound to an amine-containing fluorophore)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Metabolic Labeling:
-
Culture cells in the presence of a tetrazine-modified sugar (e.g., 25-50 µM Ac4ManNTz) for 48-72 hours. This allows for the metabolic incorporation of the tetrazine handle onto cell surface glycoproteins.[3]
-
-
Preparation of TCO-Fluorophore:
-
Prepare a 1 mM stock solution of the TCO-PEG12-fluorophore conjugate in DMSO.
-
-
Cell Washing:
-
Gently wash the metabolically labeled cells twice with warm PBS to remove any unincorporated tetrazine-sugar.
-
-
Click Reaction on Live Cells:
-
Dilute the TCO-PEG12-fluorophore stock solution in cell culture medium to a final concentration of 10-50 µM.
-
Add the TCO-fluorophore solution to the washed cells and incubate for 30-60 minutes at 37°C.
-
-
Final Washing:
-
Wash the cells three times with PBS to remove any unreacted TCO-fluorophore.
-
-
Analysis:
-
The fluorescently labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Signaling Pathways and Logical Relationships
Diagram of the TCO-Tetrazine Click Chemistry Reaction
Caption: The TCO-Tetrazine inverse-electron-demand Diels-Alder reaction mechanism.
This reaction mechanism illustrates the highly efficient and specific nature of the TCO-tetrazine ligation, which is central to the applications described in these notes. The rapid elimination of nitrogen gas drives the reaction to completion, resulting in a stable covalent bond.[1]
Conclusion
This compound is a powerful and versatile reagent for bioconjugation. Its application in creating ADCs and labeling cell surfaces demonstrates its utility in both therapeutic development and basic research. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this technology. The high efficiency, specificity, and biocompatibility of the TCO-tetrazine click chemistry reaction ensure that this compound will remain a valuable tool in the ever-evolving field of bioconjugation.
References
- 1. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 2. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
Application Notes and Protocols for EDC/NHS Activation of TCO-PEG12-acid for Amine Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of TCO-PEG12-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent conjugation to primary amine-containing molecules. This compound is a heterobifunctional linker that combines a trans-cyclooctene (B1233481) (TCO) moiety for bioorthogonal click chemistry with a terminal carboxylic acid. The PEG12 spacer enhances solubility and reduces steric hindrance. The activation of the carboxylic acid with EDC and NHS creates a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond. This two-step process is a cornerstone of bioconjugation, enabling the precise and efficient labeling of proteins, antibodies, peptides, and other biomolecules.
Principle of the Reaction
The EDC/NHS coupling chemistry proceeds in two main stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is prone to hydrolysis. The addition of NHS results in its conversion to a more stable, amine-reactive NHS ester. This activated ester can then be isolated or used in situ to react with a primary amine, forming a stable amide bond and releasing NHS.
Quantitative Data Summary
The efficiency of the EDC/NHS activation and subsequent amine coupling can be influenced by several factors, including pH, reagent concentrations, and reaction time. The following tables provide a summary of recommended starting conditions and expected outcomes.
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step | Amine Coupling Step |
| pH | 4.5 - 6.0 | 7.0 - 8.5 |
| Buffer | 0.1 M MES | 0.1 M PBS or Bicarbonate |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 15 - 30 minutes | 2 hours - Overnight |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to this compound) | Notes |
| EDC | 1.5 - 5 equivalents | Higher excess may be needed for dilute solutions. |
| NHS/Sulfo-NHS | 2 - 5 equivalents | Sulfo-NHS is recommended for aqueous reactions to improve solubility. |
| Amine-containing Molecule | 1 - 20 equivalents | The optimal ratio depends on the specific reactivity and concentration of the amine. |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Desalting columns or dialysis equipment for purification
Protocol 1: Two-Step Aqueous Activation and Conjugation
This protocol is suitable for the direct activation of this compound and subsequent reaction with an amine-containing biomolecule in an aqueous environment.
1. Reagent Preparation:
- Equilibrate all reagents to room temperature before use.
- Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 10 mg/mL).
- Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
2. Activation of this compound:
- In a reaction tube, add the desired amount of this compound stock solution to the Activation Buffer.
- Add the EDC stock solution to achieve a 1.5 to 5-fold molar excess over this compound.
- Immediately add the NHS (or Sulfo-NHS) stock solution to achieve a 2 to 5-fold molar excess over this compound.
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Amine Coupling:
- Adjust the pH of the activated this compound solution to 7.2-8.5 by adding Coupling Buffer or a suitable base.
- Immediately add the amine-containing molecule to the activated this compound solution. A 1 to 20-fold molar excess of the activated linker may be required for efficient conjugation.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching and Purification:
- Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
- Purify the TCO-PEG12-amine conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
Protocol 2: Activation in Organic Solvent and Subsequent Aqueous Conjugation
This protocol is useful when the this compound or the amine-containing molecule has limited solubility in aqueous buffers during the activation step.
1. Reagent Preparation:
- Prepare a stock solution of this compound in anhydrous DMF or DCM.
- Prepare stock solutions of EDC and NHS in anhydrous DMF.
- Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
2. Activation of this compound in Organic Solvent:
- In a reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
- Add EDC (1.5-5 equivalents) and NHS (2-5 equivalents).
- Stir the reaction at room temperature for 1-4 hours.
3. Amine Coupling:
- The activated TCO-PEG12-NHS ester can be used directly or after removal of the solvent under vacuum.
- Add the activated TCO-PEG12-NHS ester (dissolved in a small amount of water-miscible solvent like DMSO if necessary) to the solution of the amine-containing molecule in Coupling Buffer.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching and Purification:
- Follow the same quenching and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Chemical pathway of this compound activation and amine coupling.
Caption: Step-by-step experimental workflow for the two-step aqueous protocol.
Application Notes and Protocols for Creating Fluorescent Probes with TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics and high specificity in biological systems. TCO-PEG12-acid is a versatile reagent that combines the highly reactive TCO moiety with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid. This reagent is instrumental in the creation of fluorescent probes for a wide range of applications, including live-cell imaging, flow cytometry, and in vivo pre-targeting strategies.
The carboxylic acid group of this compound can be readily conjugated to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies or other proteins, via amide bond formation. The incorporated TCO group then serves as a reactive handle for rapid and specific ligation with a tetrazine-functionalized fluorescent dye. This two-step approach allows for the modular and efficient generation of fluorescently labeled biomolecules.
These application notes provide detailed protocols for the preparation and characterization of fluorescent probes using this compound, with a focus on antibody labeling and its application in studying protein-protein interactions, such as EGFR/HER2 dimerization in cancer cell signaling.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for the TCO-tetrazine ligation reaction and antibody labeling.
Table 1: TCO-Tetrazine Reaction Kinetics and Conditions
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Varies depending on the specific TCO and tetrazine structures.[1] |
| Recommended Molar Ratio (TCO:Tetrazine) | 1:1 to 1:1.5 | A slight excess of the tetrazine-dye can drive the reaction to completion.[2] |
| Reaction Temperature | 4°C to 37°C | Reaction is rapid even at room temperature. |
| Reaction Time | 5 - 120 minutes | Typically complete within 30-60 minutes at room temperature.[2] |
| pH Range | 6.0 - 9.0 | The reaction is efficient in standard physiological buffers like PBS.[2] |
| Catalyst Requirement | None | Truly bioorthogonal, requiring no cytotoxic copper catalysts. |
Table 2: Typical Parameters for Antibody Labeling with this compound (via NHS ester activation)
| Parameter | Value | Notes |
| Molar Excess of TCO-PEG12-NHS over Antibody | 5 - 20 fold | The optimal ratio should be determined empirically for each antibody.[3] |
| Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction Buffer | Amine-free (e.g., PBS, pH 7.2-7.5) | Avoid buffers containing primary amines like Tris. |
| Reaction Time | 1 - 2 hours | At room temperature. |
| Degree of Labeling (DOL) | 2 - 8 TCOs per antibody | A higher DOL is not always better and can sometimes lead to protein aggregation or loss of function. |
| Typical Conjugation Yield | >75% | Refers to the percentage of antibody molecules successfully labeled with at least one TCO moiety.[] |
Experimental Protocols
Protocol 1: Two-Step Preparation of a Fluorescent Antibody Probe
This protocol describes the conjugation of this compound to an antibody, followed by the bioorthogonal reaction with a tetrazine-functionalized fluorescent dye.
This step involves the activation of the carboxylic acid on this compound to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Spin desalting columns (appropriate MWCO for the antibody)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a spin desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare stock solutions (e.g., 10 mM).
-
In a separate tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to a solution of this compound in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to generate the TCO-PEG12-NHS ester.
-
-
Antibody Labeling:
-
Add a 10 to 20-fold molar excess of the freshly activated TCO-PEG12-NHS ester solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG12-NHS ester and quenching reagents by purifying the TCO-labeled antibody using a spin desalting column equilibrated with Reaction Buffer.
Materials:
-
TCO-labeled antibody (from Part A)
-
Tetrazine-functionalized fluorescent dye (Tz-Dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare a stock solution of the Tz-Dye in a suitable solvent (e.g., DMSO).
-
Ligation Reaction: Add a 1.1 to 1.5-fold molar excess of the Tz-Dye to the TCO-labeled antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the fluorescently labeled antibody can be purified from any unreacted Tz-Dye using a spin desalting column or size-exclusion chromatography.
Protocol 2: Characterization of the Fluorescent Antibody Probe
1. Degree of Labeling (DOL) Determination: The DOL (average number of TCO molecules per antibody) can be determined using MALDI-TOF mass spectrometry by comparing the mass of the labeled antibody to the unlabeled antibody.[5] Alternatively, a spectrophotometric method can be used after reacting the TCO-labeled antibody with an excess of a tetrazine-dye that has a known extinction coefficient.[6][7][8][9]
2. SDS-PAGE Analysis: Analyze the unlabeled antibody, TCO-labeled antibody, and the final fluorescently labeled antibody by SDS-PAGE. A slight increase in molecular weight may be observed for the labeled antibodies. The fluorescently labeled antibody can be visualized under UV light before Coomassie staining.
3. Functional Activity Assay: It is crucial to confirm that the labeling process has not compromised the biological activity of the antibody. This can be assessed using an appropriate functional assay, such as an ELISA or a cell-based binding assay.
Application: Studying EGFR/HER2 Dimerization in Cancer Cells
Fluorescently labeled antibodies are powerful tools for studying protein-protein interactions in live cells using techniques like Förster Resonance Energy Transfer (FRET). The dimerization of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a key event in the signaling pathways that drive the growth of many cancers.[10][11]
Experimental Workflow: FRET Imaging of EGFR/HER2 Dimerization
This workflow outlines the use of two different antibodies, each labeled with a FRET donor or acceptor fluorophore, to visualize the proximity of EGFR and HER2 on the cell surface.
Caption: Workflow for FRET-based analysis of EGFR/HER2 dimerization.
EGFR/HER2 Signaling Pathway
The binding of ligands to EGFR or the overexpression of HER2 leads to the formation of EGFR-EGFR homodimers, HER2-HER2 homodimers, or EGFR-HER2 heterodimers. This dimerization activates the intracellular tyrosine kinase domains, leading to autophosphorylation and the initiation of downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, which promote cell proliferation, survival, and migration.[7][10][11]
Caption: Simplified EGFR/HER2 signaling pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive TCO-PEG12-NHS ester (hydrolyzed).- Insufficient molar excess of the labeling reagent.- Presence of primary amines in the antibody buffer. | - Prepare the NHS ester solution immediately before use in anhydrous DMSO.- Increase the molar excess of the TCO-PEG12-NHS ester.- Ensure the antibody is in an amine-free buffer. |
| Low Yield of Fluorescent Antibody | - Inefficient ligation reaction.- Degradation of the tetrazine-dye.- Loss of material during purification. | - Ensure a slight molar excess of the tetrazine-dye.- Protect the tetrazine-dye from light and excessive exposure to reducing agents.- Optimize purification steps to minimize sample loss. |
| High Background in Imaging | - Unreacted fluorescent probe.- Non-specific binding of the antibody. | - Ensure thorough purification of the fluorescent antibody probe.- Include appropriate blocking steps in the imaging protocol.- Run a control with an isotype-matched antibody labeled with the same fluorophore. |
| Loss of Antibody Activity | - Modification of critical lysine residues in the antigen-binding site.- Aggregation of the antibody due to over-labeling. | - Reduce the molar excess of the TCO-PEG12-NHS ester to achieve a lower DOL.- Consider site-specific labeling strategies if random lysine labeling is problematic. |
Conclusion
This compound is a powerful and versatile reagent for the creation of fluorescent probes for a multitude of applications in biological research and drug development. The protocols and data presented here provide a comprehensive guide for the successful labeling of antibodies and their use in studying complex cellular processes. The exceptional kinetics and biocompatibility of the TCO-tetrazine ligation make it an invaluable tool for researchers seeking to fluorescently label biomolecules with high efficiency and specificity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Assessment of EGFR/HER2 dimerization by FRET-FLIM utilizing Alexa-conjugated secondary antibodies in relation to targeted therapies in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving TCO-PEG12-Acid Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of TCO-PEG12-acid conjugation to amine-containing molecules such as proteins, antibodies, and peptides.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation process, offering potential causes and actionable solutions.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH for Carboxylic Acid Activation | The activation of the carboxylic acid on this compound with EDC is most efficient at a pH between 4.5 and 6.0.[1] Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) for this step.[1] |
| Suboptimal pH for Amine Coupling | The reaction between the NHS-activated TCO-PEG12 and the primary amine is most efficient at a pH of 7.2-8.5.[1] After the activation step, adjust the pH of the reaction mixture using a suitable buffer like phosphate-buffered saline (PBS).[1] |
| Hydrolysis of EDC and NHS Ester | EDC and NHS esters are moisture-sensitive.[1] Always allow EDC and NHS reagents to warm to room temperature before opening to prevent condensation.[1] Prepare EDC and NHS solutions immediately before use.[2] The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze, so the addition of NHS or Sulfo-NHS is crucial to form a more stable amine-reactive ester.[2] |
| Competing Amine-Containing Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated this compound.[1] Ensure all buffers used during the conjugation reaction are free of primary amines. |
| Insufficient Molar Excess of Reagents | A significant molar excess of the activating agents (EDC/NHS) and the this compound relative to the amine-containing molecule may be required to drive the reaction to completion. Optimization of these ratios is often necessary. |
| TCO Group Inaccessibility | The trans-cyclooctene (B1233481) (TCO) group can be hydrophobic and may become "buried" within the hydrophobic pockets of a protein, rendering it inaccessible for subsequent reactions.[3] The PEG12 linker is designed to mitigate this by increasing hydrophilicity and providing a spacer arm.[3] |
| Isomerization of TCO | The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time. It is recommended not to store TCO compounds for long periods.[4][5] |
Issue 2: Precipitation of Protein/Molecule During Reaction
| Potential Cause | Recommended Solution |
| Protein Aggregation | Changes in pH or the addition of reagents can lead to protein aggregation.[1] Ensure your protein is soluble and stable in the chosen reaction buffers by performing a buffer exchange if necessary.[1] |
| High Concentration of EDC | Very high concentrations of EDC can sometimes cause precipitation.[1] If you observe precipitation after adding EDC, try reducing the molar excess.[1] |
| Low Solubility of this compound | While the PEG linker enhances water solubility, at very high concentrations, the this compound may not be fully soluble. Ensure complete dissolution in the reaction buffer before proceeding. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step EDC/NHS conjugation of this compound?
A1: The EDC/NHS coupling reaction involves two steps with distinct optimal pH ranges. The activation of the carboxyl group of this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent coupling of the activated NHS-ester to a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1]
Q2: Which buffers are recommended for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will interfere with the reaction.[1]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a highly recommended choice.[1]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer are suitable options.[1]
Q3: How should I prepare and store EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture. They should be stored desiccated at -20°C.[1] Before use, allow the vials to equilibrate to room temperature to prevent condensation upon opening.[1] It is best to prepare solutions of EDC and NHS immediately before use as they can hydrolyze in aqueous solutions.[2]
Q4: What is the recommended molar ratio of this compound:EDC:NHS to my amine-containing molecule?
A4: The optimal molar ratios can vary depending on the specific molecules being conjugated and their concentrations. A common starting point is a 10- to 20-fold molar excess of the TCO-linker over the antibody or protein.[3] For the activating agents, a common recommendation is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound. Optimization of these ratios is crucial for achieving high efficiency.
Q5: How can I quench the reaction?
A5: The reaction can be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will react with any remaining activated this compound.[6] Alternatively, hydroxylamine (B1172632) can be used to hydrolyze unreacted NHS esters.[2]
Quantitative Data Summary
Table 1: Recommended pH for EDC/NHS Conjugation Steps
| Reaction Step | Optimal pH Range | Recommended Buffer | Buffers to Avoid |
| Carboxylic Acid Activation | 4.5 - 6.0 | MES | Acetate, Tris, Glycine |
| Amine Coupling | 7.2 - 8.5 | PBS, Borate, Bicarbonate | Tris, Glycine |
Table 2: Starting Molar Ratios for Optimization
| Reactant | Molar Excess Relative to Amine-Containing Molecule |
| This compound | 10x - 20x |
| EDC | 20x - 200x (relative to amine-molecule) |
| NHS | 40x - 500x (relative to amine-molecule) |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in PBS. If the initial buffer contains amines, perform a buffer exchange into PBS.
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer. c. Add a 10- to 20-fold molar excess of this compound to the protein solution. d. Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to the this compound) to the protein/TCO-PEG12-acid mixture. e. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Buffer Exchange (Optional but Recommended): a. To remove excess EDC and Sulfo-NHS and to adjust the pH for the coupling step, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
-
Amine Coupling: a. If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: a. Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove unreacted this compound and quenching reagents by passing the final conjugate through a desalting column or by dialysis against an appropriate storage buffer.
Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound to a protein.
Caption: Troubleshooting decision tree for low this compound conjugation efficiency.
References
Technical Support Center: TCO-Tetrazine Click Chemistry
Welcome to the technical support center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during TCO-tetrazine reactions.
Issue 1: Slow or Incomplete Reaction
Possible Causes & Solutions:
| Possible Cause | Recommended Solution(s) |
| Low Reactivity of Tetrazine/TCO Pair | Select a more reactive pairing. Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones, and strained TCOs (sTCO) exhibit faster kinetics. Modifying the electronics by using tetrazines with electron-withdrawing groups or TCOs with electron-donating groups can increase the reaction rate.[1][2] |
| Suboptimal Reaction Conditions | Optimize labeling conditions by altering the molar excess of one reactant.[3] While the reaction is generally pH-insensitive, ensure the pH is within the 6-9 range for optimal performance.[4] Although the reaction is fast at room temperature, incubating at 37°C or 40°C can further accelerate it.[4] |
| Degradation of Reactants | Use freshly prepared solutions, as tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or under UV light.[1] Store reagents under appropriate conditions (e.g., desiccated, protected from light). |
| Steric Hindrance | If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can slow the reaction. Incorporating a flexible spacer, such as PEG, can improve accessibility and enhance aqueous solubility.[1] |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, using a slight excess (1.05 to 1.5-fold) of the tetrazine reagent can help drive the reaction to completion.[1][4] The optimal ratio may need to be determined empirically. |
Troubleshooting Workflow for Slow or Incomplete Reactions
A troubleshooting workflow for slow or incomplete Tetrazine-TCO reactions.
Issue 2: Low Product Yield
Possible Causes & Solutions:
| Possible Cause | Recommended Solution(s) |
| Side Reactions | Ensure the starting materials are free of impurities that could compete in side reactions by purifying the reactants.[1] For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products.[1] |
| Precipitation of Reactants or Product | To enhance aqueous solubility, use PEGylated linkers on your tetrazine or TCO.[1] Alternatively, a small percentage of a compatible organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified.[1] |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction.[1] |
| Hydrolysis of NHS Ester (during labeling) | Allow NHS ester reagents to equilibrate to room temperature before opening to avoid moisture condensation.[3] Use high-quality, anhydrous solvents like DMSO or DMF for preparing stock solutions.[3] |
| Amine Contaminants in Buffer (during labeling) | If labeling a protein with a TCO-NHS or Tetrazine-NHS ester, ensure the buffer is free of primary amines (e.g., Tris, glycine).[3] Use a buffer such as 100 mM sodium phosphate, 150mM sodium chloride, pH 7.5.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[4] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.[4]
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice.[4] The reaction is typically performed in a pH range of 6 to 9.[5][4] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[3][4]
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[3][4] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours.[3][4] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[3][4]
Q4: Is a catalyst required for the TCO-tetrazine reaction?
A4: No, the TCO-tetrazine reaction is a bioorthogonal "click" chemistry reaction that does not require a catalyst, such as copper, which can be cytotoxic.[6] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[6]
Q5: How can I monitor the progress of my TCO-tetrazine reaction?
A5: The progress of the reaction can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm. This provides a real-time method for determining reaction kinetics and completion.[6]
Quantitative Data on Reaction Kinetics
The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO | Dipyridyl-s-tetrazine | 9:1 Methanol/Water | 25 | ~2000[7] |
| TCO derivatives | Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000[4] |
| TCO derivatives | Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000[4] |
| d-TCO | Diphenyl-s-tetrazine | Methanol | 25 | 520 (+/- 3)[8] |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | 366,000 (+/- 15,000)[8][9] |
| s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | 3,300,000 (+/- 40,000)[10] |
| General TCO-Tetrazine | N/A | N/A | N/A | up to 1 x 10⁶[5] |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
-
Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[3][4]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[3][4]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.[3][4]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.[3][4]
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or through dialysis.[3][4] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[4]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine).[4]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.[4]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[5][4]
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting material using size-exclusion chromatography.[4]
-
Storage: Store the final conjugate at 4°C until further use.[3][4]
Visualizations
Mechanism of the TCO-Tetrazine Bioorthogonal Reaction
Mechanism of the Tetrazine-TCO bioorthogonal reaction.
General Experimental Workflow for Protein-Protein Conjugation
Workflow for TCO-Tetrazine protein-protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent TCO-PEG12-acid degradation
Welcome to the Technical Support Center for TCO-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound and to offer troubleshooting support for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for the trans-cyclooctene (B1233481) (TCO) moiety in this compound is isomerization to its thermodynamically more stable, and significantly less reactive, cis-cyclooctene (CCO) isomer. This isomerization eliminates the high ring strain of the trans-isomer, which is essential for its rapid reactivity with tetrazines in bioorthogonal "click" chemistry reactions.
Q2: What factors can accelerate the degradation of this compound?
A2: Several factors can promote the isomerization of TCO to CCO, including:
-
Elevated Temperatures: Higher temperatures increase the rate of isomerization.
-
Exposure to Thiols: The presence of thiol-containing reagents, such as dithiothreitol (B142953) (DTT), can catalyze the isomerization.
-
Presence of Copper-Containing Proteins: In biological samples like serum, copper-containing proteins can mediate the trans-to-cis isomerization.[1]
-
Extended Storage: TCO compounds have a limited shelf life and are not recommended for long-term storage.[2]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage guidelines:
-
Long-term Storage: For periods of months to years, store at -20°C.
-
Short-term Storage: For periods of days to weeks, storage at 0-4°C is acceptable.
-
Environment: The product should be stored in a dry, dark place. To prevent degradation from atmospheric moisture and oxygen, it is best to store it under an inert gas like argon or nitrogen.
Q4: What is the recommended procedure for handling this compound upon removal from storage?
A4: To prevent condensation of moisture onto the compound, which can lead to hydrolysis and other forms of degradation, it is important to allow the container to warm to room temperature before opening.
Q5: In what solvents should I dissolve this compound?
A5: this compound is soluble in water, as well as in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[3] For reactions with biomolecules in aqueous solutions, the inherent water solubility of the PEG linker is advantageous. When preparing stock solutions, using anhydrous DMSO or DMF is recommended.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, potentially due to its degradation.
Issue 1: Low or No Conjugation with a Tetrazine-labeled Molecule
-
Possible Cause: The TCO moiety has isomerized to the unreactive CCO form.
-
Troubleshooting Steps:
-
Verify this compound Integrity: Before proceeding with your experiment, it is advisable to check the purity and integrity of your this compound, especially if it has been stored for an extended period or handled improperly. You can use analytical techniques like HPLC or NMR for this purpose (see Experimental Protocols section).
-
Review Storage and Handling: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture. Ensure that the container was allowed to equilibrate to room temperature before opening.
-
Check Reaction Buffer Components: If your reaction buffer contains thiols (e.g., DTT), consider replacing it with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if a reducing agent is necessary for your application.[4]
-
Use Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened vial of this compound.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variable levels of this compound degradation between different batches or experimental setups.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure that all users are following the same, stringent protocols for storing and handling the reagent.
-
Aliquot the Reagent: Upon receiving a new batch of this compound, consider aliquoting it into smaller, single-use vials. This will minimize the number of freeze-thaw cycles and reduce the exposure of the bulk material to atmospheric conditions.
-
Perform Quality Control: If you are using the reagent in a critical application, it is good practice to perform a quality control check on each new batch to confirm its reactivity. This can be a small-scale conjugation reaction with a known tetrazine partner.
-
Quantitative Data on TCO Stability
| TCO Derivative | Condition | Observation |
| d-TCO | Phosphate-buffered D₂O, room temperature | No degradation or isomerization observed for up to 14 days.[1] |
| d-TCO | Human serum, room temperature | >97% remained as the trans-isomer after 4 days.[1] |
| d-TCO | In the presence of thiols (mercaptoethanol), pH 7.4 | 43% isomerization after 5 hours.[1][5] |
| s-TCO | In vivo (conjugated to a monoclonal antibody) | Half-life of 0.67 days due to rapid deactivation to the cis-isomer. |
Experimental Protocols
The following are generalized protocols for assessing the stability and purity of this compound. Users should adapt and optimize these methods for their specific instrumentation and experimental needs.
Protocol 1: Purity and Isomerization Analysis by HPLC
Objective: To separate and quantify the trans- and cis-isomers of this compound.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Anhydrous DMSO or DMF for sample preparation
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL). Dilute this stock solution with the initial mobile phase composition (e.g., 95% A, 5% B) to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: Linear gradient from 95% to 5% B
-
31-36 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the sample onto the HPLC system. The trans- and cis-isomers of this compound should have different retention times. The relative peak areas can be used to determine the percentage of each isomer present.
Protocol 2: Isomerization Monitoring by ¹H NMR Spectroscopy
Objective: To monitor the conversion of the trans-TCO isomer to the cis-TCO isomer over time.
Materials:
-
This compound sample
-
NMR spectrometer
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the chosen deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. The vinylic protons of the trans-cyclooctene ring typically appear as a characteristic multiplet in the downfield region of the spectrum. The corresponding protons of the cis-isomer will have a different chemical shift.
-
Time-Course Monitoring: To assess stability under specific conditions (e.g., elevated temperature), acquire spectra at regular time intervals.
-
Analysis: The degree of isomerization can be quantified by integrating the signals corresponding to the vinylic protons of the trans- and cis-isomers. The decrease in the integral of the trans-isomer's signal and the increase in the integral of the cis-isomer's signal over time will indicate the rate of degradation.
Protocol 3: Mass Spectrometry for Degradation Product Identification
Objective: To identify potential degradation products of this compound.
Materials:
-
This compound sample (potentially from a forced degradation study)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Solvents for sample preparation and LC separation (e.g., acetonitrile, water, formic acid)
Procedure:
-
Forced Degradation (Optional): To generate degradation products for identification, expose a solution of this compound to stress conditions such as high temperature, extreme pH, or oxidizing agents.[6][7]
-
Sample Preparation: Prepare the sample for injection by dissolving it in a suitable solvent compatible with the LC-MS system.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The liquid chromatography will separate the components of the sample before they enter the mass spectrometer.
-
Data Analysis: Analyze the mass spectra to identify the molecular weights of the parent compound and any degradation products. The PEG chain will produce a characteristic pattern of repeating units of 44 Da (the mass of an ethylene (B1197577) glycol monomer).[8] High-resolution mass spectrometry can be used to determine the elemental composition of the degradation products, aiding in their structural elucidation.
Visualizations
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for TCO Labeling
Welcome to the technical support center for optimizing buffer conditions for trans-cyclooctene (B1233481) (TCO) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during TCO labeling experiments, particularly those involving the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine.[1][2][3]
Question: What is the optimal pH for the TCO-tetrazine ligation reaction?
Answer: The TCO-tetrazine ligation is robust and proceeds efficiently over a wide pH range, typically between 6 and 9.[1][2][3][4] For labeling proteins with TCO-NHS esters, which target primary amines like lysine (B10760008) residues, a pH range of 7-9 is recommended to ensure efficient conjugation to the protein.[3][5] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and effective buffer for this reaction.[4][6]
Question: My labeling efficiency is low, resulting in a weak or no signal. What are the possible causes and solutions?
Answer: Low labeling efficiency can stem from several factors related to buffer conditions and reagent stability. Here’s a troubleshooting guide:
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure your reaction buffer is within the optimal pH range of 6-9.[1][2] For NHS ester conjugations, maintain a pH of 7-9.[5] |
| Presence of Primary Amines in Buffer | If you are using an NHS ester to attach the TCO group to your molecule of interest, avoid buffers containing primary amines, such as Tris or glycine.[5][6] These will compete with your target molecule for reaction with the NHS ester. Buffer exchange into an amine-free buffer like PBS or HEPES is recommended.[5][7] |
| Degraded TCO or Tetrazine Reagents | Prepare fresh stock solutions of your TCO and tetrazine reagents in an anhydrous solvent like DMSO or DMF immediately before use.[1][5] NHS esters are particularly sensitive to moisture and can hydrolyze, rendering them non-reactive.[7] Store reagents as recommended, typically at -20°C and protected from light.[1] |
| Suboptimal Stoichiometry | The molar ratio of TCO to tetrazine can impact efficiency. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[4] However, the optimal ratio may need to be determined empirically for your specific system. |
| Presence of Thiols | High concentrations of thiols, such as DTT or BME, can potentially affect the stability of TCOs, leading to isomerization to the unreactive cis-cyclooctene (CCO) form.[6][8][9] If your sample contains high levels of reducing agents, consider a purification step prior to labeling.[6] |
| Insufficient Incubation Time | While the TCO-tetrazine reaction is very fast, ensure you are allowing sufficient time for the reaction to proceed to completion. Incubation times can range from 10 minutes to over an hour, depending on the reactants and concentrations.[1][5][7] |
Question: I'm observing high background fluorescence in my imaging experiments. How can I reduce it?
Answer: High background can obscure your signal and is often related to non-specific binding of the fluorescent probe.
| Possible Cause | Recommended Solution |
| Excess Unreacted Dye | Thorough washing after the labeling step is crucial. Increase the number and duration of wash steps to remove any unbound fluorescent TCO or tetrazine probe.[1] For protein purification, methods like size-exclusion chromatography or dialysis are effective.[5][6] |
| Non-specific Binding | The fluorophore itself may have hydrophobic properties that lead to non-specific interactions with cells or other biomolecules.[6] Including a blocking step with a protein like BSA before labeling can help reduce this.[1] Adding a small amount of a non-ionic detergent, such as 0.05% Tween-20, to your wash buffers can also help minimize non-specific binding.[6] |
| High Probe Concentration | Using an excessive concentration of the fluorescent TCO or tetrazine reagent can lead to high background. It is important to perform a concentration titration to find the optimal concentration that provides a high signal-to-noise ratio.[1] |
Experimental Protocols
Below are detailed methodologies for common TCO labeling experiments.
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an amine-reactive TCO-NHS ester.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[4][5] If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column.[3][5]
-
Protein Preparation: Adjust the protein concentration to 1-5 mg/mL in the amine-free buffer.[5]
-
TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[5]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[5]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 5 minutes.[5]
-
Purification: Remove the excess, unreacted TCO-NHS ester by using a spin desalting column or through dialysis.[5] The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.
-
Reagent Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer, such as PBS, pH 7.4.[4]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight excess of the tetrazine-labeled protein (e.g., 1.1 to 1.5 molar equivalents) is often a good starting point.[4]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1][5] The reaction can also be performed at 4°C, which may require a longer incubation time (e.g., 30-120 minutes).[7]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[4]
-
Storage: Store the final conjugate at 4°C until further use.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for TCO-tetrazine ligations.
Table 1: Reaction Conditions
| Parameter | Recommended Value | Notes | Source |
| Reaction pH | 6 - 9 | Optimal for the TCO-tetrazine ligation. | [1][2][3] |
| 7 - 9 | For TCO-NHS ester reactions with primary amines. | [3][5] | |
| Reaction Temperature | Room Temperature, 4°C, or 37°C | Dependent on the specific application and stability of the biomolecules. | [3] |
| Incubation Time | 10 - 120 minutes | Varies with reactant concentration and temperature. | [1][5][7] |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of tetrazine is often beneficial. | [4] |
Table 2: Recommended Concentrations for Cell Labeling
| Parameter | Concentration Range | Notes | Source |
| TCO-Fluorophore | 1 - 25 µM | Highly dependent on cell type and target abundance. Titration is essential. | [1] |
| Tetrazine-modified Molecule | 5 - 50 µM | Dependent on the specific molecule and its expression level. | [1] |
Visualized Workflows and Logic
TCO-NHS Ester Protein Labeling Workflow
Caption: Workflow for labeling a protein with a TCO-NHS ester.
Troubleshooting Logic for Low Labeling Signal
Caption: Troubleshooting logic for addressing low signal in TCO labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: TCO Isomerization and Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-cyclooctene (B1233481) (TCO) and its isomerization to cis-cyclooctene (CCO). This guide addresses common issues encountered during experiments involving TCO-tetrazine ligation, a cornerstone of bioorthogonal chemistry.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Reactivity in TCO-Tetrazine Ligation
| Possible Cause | Recommended Solution |
| TCO Isomerization to Inactive CCO | Verify the integrity of your TCO reagent. Analyze the TCO sample using 1H NMR to check for the presence of the CCO isomer. TCO is significantly more reactive than CCO in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] |
| Degradation of TCO Reagent | Store TCO derivatives, especially highly strained ones like s-TCO, as cold solutions to prevent polymerization and isomerization.[2] For long-term storage, consider protecting TCOs as stable Ag(I) metal complexes, which can be dissociated on demand with NaCl.[3][4][5] |
| Suboptimal Reaction Conditions | Ensure the reaction is performed in a suitable buffer, such as PBS, within a pH range of 6-9 at room temperature.[1][6] While the reaction is generally fast, ensure sufficient reaction time (typically 10-60 minutes).[6] |
| Steric Hindrance | If your TCO or tetrazine is conjugated to a large biomolecule, steric hindrance might reduce the reaction rate.[7] Consider using a hydrophilic polyethylene (B3416737) glycol (PEG) linker to increase the accessibility of the TCO moiety.[7] |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretical, using a slight excess (1.1 to 2-fold) of the tetrazine reagent can help drive the reaction to completion.[6][8][9] |
Issue 2: TCO Instability and Isomerization During Experiments
| Possible Cause | Recommended Solution |
| Presence of Thiols | High concentrations of thiols, such as those found in cell culture media or from reducing agents like dithiothreitol (B142953) (DTT) or mercaptoethanol, can promote the isomerization of TCO to CCO.[2][3][5] If possible, minimize the concentration of thiols in your experimental setup. |
| Radical-Mediated Isomerization | The isomerization process can be catalyzed by radicals.[3] The addition of a radical inhibitor, such as Trolox (a water-soluble vitamin E analog), can suppress thiol-promoted isomerization.[3][4][10] |
| Presence of Metal Ions | Copper-containing serum proteins have been shown to mediate the trans-to-cis isomerization of TCO.[2][5] If working in serum, be aware of this potential deactivation pathway. Shorter linkers between TCO and a conjugated antibody can sometimes mitigate this by increasing steric hindrance.[2] |
| Extended Incubation Times | More reactive TCO derivatives, such as s-TCO and d-TCO, are more prone to isomerization and are best suited for applications requiring short incubation times.[2][3] For experiments requiring long-term stability, consider using more robust parent TCOs.[3][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TCO deactivation?
The primary deactivation mechanism for TCO reagents is the isomerization to their corresponding cis-isomer (CCO).[3] This isomerization significantly reduces the reactivity of the cyclooctene (B146475) in the bioorthogonal ligation with tetrazines, as TCO is approximately seven times more reactive than CCO.[1] For cellular applications, this isomerization leads to decreased labeling efficiency but does not typically result in non-selective off-target labeling.[3]
Q2: How does the structure of TCO affect its reactivity and stability?
The reactivity of TCO derivatives is directly related to their conformational strain. Highly strained TCOs, such as s-TCO and d-TCO, which are forced into a "half-chair" conformation, exhibit significantly faster reaction rates with tetrazines compared to the less strained "crown" conformation of the parent TCO.[12] However, this increased reactivity often comes at the cost of reduced stability, with more strained TCOs being more susceptible to isomerization.[2][12]
Q3: How can I improve the stability of my TCO reagents?
For long-term storage, TCOs can be stabilized by complexation with silver(I) nitrate. These complexes can be readily dissociated using a source of chloride ions, such as NaCl, which is abundant in cell culture media.[3][4][5] Another strategy, particularly in the presence of thiols, is the use of radical inhibitors like Trolox to suppress isomerization.[3][4]
Q4: What are the key differences in reactivity and stability between common TCO derivatives?
| TCO Derivative | Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹) | Stability Profile |
| TCO | ~2,000[6] | Can isomerize in the presence of high thiol concentrations and in serum over time.[6] |
| s-TCO | ~3,300,000[12] | The fastest TCO to date, but isomerizes rapidly in the presence of high thiol concentrations and has limited stability during prolonged storage.[2][12] |
| d-TCO | ~366,000[12] | Exhibits excellent reactivity and improved stability in aqueous solution, blood serum, and in the presence of thiols compared to s-TCO.[6][12] |
| a-TCO | ~150,000[6] | Shows increased reactivity due to steric effects.[6] |
Q5: Can I monitor the TCO to CCO isomerization?
Yes, the isomerization can be monitored using 1H NMR spectroscopy by observing the appearance of peaks corresponding to the CCO isomer and the disappearance of the TCO signals over time.
Experimental Protocols
Protocol 1: Monitoring TCO Isomerization by 1H NMR
-
Sample Preparation: Prepare a solution of your TCO derivative at a known concentration (e.g., 5-20 mM) in a deuterated solvent (e.g., CD₃OD or buffered D₂O).
-
Inducing Isomerization (Optional): To test for thiol-promoted isomerization, add a specific concentration of a thiol, such as mercaptoethanol (e.g., 30 mM), to the TCO solution.[3][12]
-
NMR Analysis: Acquire a 1H NMR spectrum of the sample at time zero.
-
Time-Course Monitoring: Continue to acquire 1H NMR spectra at regular intervals (e.g., every hour or as needed) to monitor the change in the ratio of TCO to CCO.
-
Data Analysis: Integrate the characteristic peaks for both TCO and CCO to determine their relative concentrations over time and calculate the rate of isomerization.
Protocol 2: General Procedure for TCO-Tetrazine Ligation
-
Reactant Preparation:
-
Reaction Setup:
-
Reaction Monitoring: The reaction progress can be monitored by following the disappearance of the characteristic color of the tetrazine (typically absorbing between 510 and 550 nm) using a UV-Vis spectrophotometer.[1] Alternatively, LC-MS can be used to track the formation of the product and consumption of reactants.[8]
-
Reaction Time: The reaction is typically complete within 10-60 minutes at room temperature.[6]
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted reagents using methods like size exclusion chromatography or dialysis.[6]
Visualizations
Caption: Proposed mechanism for thiol-promoted TCO to CCO isomerization.
Caption: Experimental workflow for TCO-tetrazine bioorthogonal ligation.
Caption: Inverse relationship between reactivity and stability of TCO derivatives.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Stability and Stabilization of trans- Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Improved methods for the synthesis of trans-cyclooctenes and their applications in synthetic and bioorthogonal chemistry [udspace.udel.edu]
- 11. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of TCO-Labeled Biomolecules
Welcome to the technical support center for the purification of TCO-labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of biomolecules labeled with trans-cyclooctene (B1233481) (TCO).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities to remove after TCO-labeling a biomolecule?
A1: The main impurities include unreacted (free) TCO-labeling reagent, byproducts of the labeling reaction, unconjugated biomolecules, and aggregates of the labeled biomolecule. For biomolecules like antibodies, it is also crucial to manage and characterize the distribution of different drug-to-antibody ratios (DAR) if applicable.[1][2]
Q2: Which purification methods are most suitable for TCO-labeled biomolecules?
A2: The choice of purification method depends on the properties of the biomolecule and the nature of the impurities. The most common and effective techniques are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, effective for removing small molecules like free TCO-label.[1]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. This is particularly useful for separating biomolecules with different numbers of hydrophobic TCO labels.[3][4][5][6][7][8]
-
Affinity Chromatography (AC): A highly specific method used if the biomolecule has an affinity tag (e.g., His-tag, GST-tag).[9][10][11][12] It offers high purity, often in a single step.[12][13][14]
Q3: What are the expected recovery and purity levels for these methods?
A3: Recovery and purity can vary depending on the specific biomolecule, the labeling efficiency, and the optimization of the purification protocol. However, general expectations are summarized in the table below.
| Purification Method | Typical Purity | Typical Recovery | Key Strengths |
| Size Exclusion Chromatography (SEC) | >95% | 87-89% | Effective for removing small molecule impurities and aggregates.[15] |
| Hydrophobic Interaction Chromatography (HIC) | >95% | >60% | Excellent for separating species with different degrees of labeling (e.g., DAR).[3] |
| Affinity Chromatography (AC) | >95% | 72-95% | High specificity and purity in a single step for tagged proteins.[13][14] |
Q4: Can I use more than one purification step?
A4: Yes, a multi-step purification strategy is often recommended for achieving high purity.[9] A common approach is to use affinity chromatography as a capture step, followed by size exclusion chromatography as a polishing step to remove aggregates and any remaining small molecules.[9][16]
Troubleshooting Guides
Low Yield of Purified TCO-Labeled Biomolecule
| Potential Cause | Recommended Solution |
| Low labeling efficiency | Optimize the labeling reaction conditions (e.g., pH, temperature, molar ratio of TCO reagent to biomolecule). Confirm the activity of the TCO-reagent. |
| Protein precipitation or aggregation | Screen different buffer conditions (pH, ionic strength, additives like glycerol (B35011) or arginine) to improve protein solubility. Avoid repeated freeze-thaw cycles. |
| Poor binding to chromatography resin | Ensure the buffer conditions are optimal for the chosen chromatography method (e.g., correct pH and low salt for ion exchange, high salt for HIC).[17] Check that the affinity tag is accessible if using affinity chromatography.[18][19] |
| Suboptimal elution conditions | Optimize the elution buffer (e.g., gradient slope, pH, or concentration of the eluting agent).[18] For affinity chromatography, consider a gentler elution buffer to avoid denaturation.[8] |
| Column overloading | Reduce the amount of sample loaded onto the column.[8] |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient removal of free TCO-label | Use a desalting column or perform dialysis immediately after labeling.[20] Size exclusion chromatography is highly effective for removing small molecules. |
| Co-elution of unlabeled biomolecule | Optimize the separation method. HIC is particularly well-suited for separating labeled from unlabeled species based on hydrophobicity.[3][4] |
| Presence of aggregates | Incorporate a size exclusion chromatography (SEC) step in your purification workflow.[16] Optimize buffer conditions to minimize aggregation. |
| Non-specific binding of contaminants | Increase the stringency of the wash steps in affinity or ion-exchange chromatography.[10] Add non-ionic detergents to the wash buffer for HIC or affinity chromatography. |
Experimental Protocols
Protocol 1: Purification of TCO-Labeled Biomolecules using Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted TCO-labeling reagents and to separate monomeric-labeled biomolecules from aggregates.
Materials:
-
SEC column appropriate for the molecular weight of the biomolecule
-
HPLC or FPLC system
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Degas the SEC running buffer.
-
Equilibrate the SEC column with at least 2 column volumes of running buffer at the desired flow rate until a stable baseline is achieved.[21]
-
-
Sample Preparation:
-
Centrifuge the TCO-labeled biomolecule reaction mixture at >10,000 x g for 10-15 minutes to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter.[21]
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should typically not exceed 2-5% of the total column volume for high-resolution separation.
-
Run the chromatography at a constant flow rate appropriate for the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks. The labeled biomolecule will typically elute in the main peak, while free TCO-label will elute later, and aggregates will elute earlier in the void volume.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm purity and concentration.
-
Protocol 2: Purification of TCO-Labeled Biomolecules using Hydrophobic Interaction Chromatography (HIC)
This protocol is effective for separating biomolecules with varying degrees of TCO labeling.
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
HPLC or FPLC system
-
Binding Buffer (High Salt): e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Elution Buffer (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
-
Sample Preparation:
-
Adjust the salt concentration of the TCO-labeled biomolecule sample to match the Binding Buffer by adding a concentrated salt solution or by buffer exchange.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Load the prepared sample onto the equilibrated HIC column.
-
Wash the column with Binding Buffer until the UV baseline returns to zero to remove any unbound molecules.
-
-
Elution:
-
Elute the bound biomolecules using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes. More hydrophobic species (higher TCO labeling) will elute later in the gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution gradient.
-
Analyze the fractions by SDS-PAGE and HIC-HPLC to determine the purity and degree of labeling.[7]
-
Protocol 3: Purification of TCO-Labeled Biomolecules using Affinity Chromatography (AC)
This protocol is suitable for TCO-labeled biomolecules that have been engineered to include an affinity tag (e.g., His-tag).
Materials:
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Chromatography column
-
Binding/Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0 for His-tagged proteins)
-
Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0 for His-tagged proteins)
Procedure:
-
Resin Equilibration:
-
Pack the column with the affinity resin.
-
Equilibrate the resin with 5-10 column volumes of Binding/Wash Buffer.[22]
-
-
Sample Loading:
-
Load the TCO-labeled biomolecule sample onto the column.[11]
-
-
Washing:
-
Elution:
-
Fraction Collection and Analysis:
-
Collect the eluted fractions.
-
Analyze the fractions by SDS-PAGE for purity.
-
Buffer exchange the purified protein into a suitable storage buffer using a desalting column or dialysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Protein purification by affinity tags - Lubio blog [lubio.ch]
- 11. cube-biotech.com [cube-biotech.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Antibody purification | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 19. neb.com [neb.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Scaling Up TCO-PEG12-Acid Reactions
Welcome to the technical support center for TCO-PEG12-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to scaling up these bioorthogonal conjugations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical linker molecule featuring a trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The TCO group reacts with extreme speed and selectivity with a tetrazine partner in a bioorthogonal "click" reaction known as the inverse-electron demand Diels-Alder cycloaddition (IEDDA).[2][3] The carboxylic acid end allows for conjugation to amine-containing molecules, such as proteins or antibodies, often with the use of activators like EDC.[1] This makes it a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[4][5]
Q2: What are the main challenges when scaling up this compound reactions?
A2: The primary challenges in scaling up this compound reactions include:
-
Instability of the TCO group: The TCO moiety can isomerize to the unreactive cis-cyclooctene (CCO) form, especially during long-term storage or under certain reaction conditions.[1][6]
-
Purification of the PEGylated product: The physical properties of PEGylated molecules can make them challenging to purify at a large scale.[7]
-
Maintaining reaction efficiency: Ensuring consistent mixing and temperature control at larger volumes is critical for maintaining the high reaction rates seen at the bench scale.
-
Byproduct removal: Separating the desired product from unreacted starting materials and the isomerized CCO byproduct is crucial.
Q3: How stable is the TCO moiety and how should this compound be stored?
A3: The TCO group has a limited half-life and is prone to isomerization to the less reactive CCO.[1][6] This process can be accelerated by the presence of thiols and certain metal ions.[8][9] Therefore, long-term storage of TCO compounds is not recommended.[1][6] For optimal stability, this compound should be stored at -20°C.[1] Some studies suggest that forming a reversible silver(I) complex can extend the shelf-life of TCO derivatives.[8][10]
Q4: What is the typical reaction rate for the TCO-tetrazine ligation?
A4: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[9][11] This exceptional speed allows for efficient conjugation even at very low concentrations.[2][3]
Troubleshooting Guides
Low Reaction Yield or Incomplete Reaction at Scale
Q: We are observing a significant drop in yield when moving from a milligram-scale to a gram-scale reaction. What are the potential causes and how can we address them?
A: Several factors could contribute to lower yields at a larger scale. Here's a systematic approach to troubleshooting this issue:
-
Potential Cause 1: Inefficient Mixing: At larger volumes, achieving homogenous mixing of reactants is more challenging. This can lead to localized areas of low reactant concentration, slowing down the reaction.
-
Solution: Re-evaluate your mixing setup. For larger vessels, overhead stirring is generally more effective than magnetic stir bars. Consider using baffles in the reactor to improve mixing efficiency.
-
-
Potential Cause 2: TCO Isomerization: Longer reaction times, which may be necessary for handling larger volumes, can lead to a greater degree of TCO isomerization to the unreactive CCO form.[1][6]
-
Solution:
-
Minimize reaction time by optimizing other parameters like concentration and temperature.
-
Ensure all reagents and solvents are degassed to remove oxygen, which can contribute to radical-mediated isomerization.
-
Consider the use of a radical inhibitor like Trolox to suppress isomerization if compatible with your reaction.[8][9]
-
-
-
Potential Cause 3: Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction.
-
Solution: While a 1:1 ratio is theoretically sufficient, a slight excess (1.05 to 1.5-fold) of the tetrazine component is often used to drive the reaction to completion.[12] This ratio may need to be re-optimized at a larger scale.
-
-
Potential Cause 4: Steric Hindrance: If you are conjugating this compound to a large biomolecule, steric hindrance from the biomolecule itself can reduce the accessibility of the TCO group to the tetrazine.[13][14]
-
Solution: The PEG12 spacer is designed to minimize steric hindrance. However, if this is still a concern, you might consider a longer PEG spacer. Also, ensure that the conjugation of this compound to your biomolecule is not occurring at sites that would "bury" the TCO group within the biomolecule's structure.[13]
-
Difficulties in Product Purification at Scale
Q: We are struggling to purify our TCO-PEG12-conjugated product at a large scale. What purification strategies are recommended?
A: The purification of PEGylated compounds can be challenging due to their often oily or waxy nature and their solubility in a wide range of solvents.[7] Here are some scalable purification techniques:
-
Precipitation:
-
Method: In some cases, the PEGylated product can be precipitated out of solution by the addition of a non-solvent. For some PEG-containing small molecules, complexation with magnesium chloride (MgCl2) has been shown to induce precipitation, allowing for isolation as a solid.[7]
-
Scalability: This can be a highly scalable method if a suitable solvent/non-solvent system or precipitating agent is identified.
-
-
Size-Exclusion Chromatography (SEC):
-
Method: SEC separates molecules based on their size. It can be effective for removing small molecule impurities like unreacted this compound or tetrazine.
-
Scalability: While highly effective, SEC can be a bottleneck at a large scale due to limitations in column capacity and flow rates. It is often more suitable for polishing steps rather than bulk purification.[15]
-
-
Ultrafiltration/Diafiltration:
-
Ion-Exchange Chromatography (IEX):
-
Method: IEX separates molecules based on their charge. If your target molecule has a different net charge than the impurities, IEX can be a powerful purification tool.[4]
-
Scalability: IEX is a well-established and scalable technique in biopharmaceutical manufacturing.
-
Quantitative Data
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazine
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO | 3,6-dipyridyl-s-tetrazine | ~1,000 - 3,300,000 | [10][11] |
| s-TCO | 3,6-dipyridyl-s-tetrazine | 3,300,000 | [10] |
| d-TCO | 3,6-dipyridyl-s-tetrazine | 366,000 | [17][18] |
| TCO-PEG4 | 3,6-diphenyl-s-tetrazine | 2,750 | [19] |
Note: Reaction rates are highly dependent on the specific TCO and tetrazine structures, as well as the solvent and temperature.
Experimental Protocols
Protocol 1: Bench-Scale (mg) TCO-PEG12 Conjugation to a Tetrazine-Functionalized Molecule
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vessel, add the solution of the tetrazine-functionalized molecule.
-
While stirring, add the this compound solution. A slight molar excess of the tetrazine (e.g., 1.1 equivalents) is often beneficial.[12]
-
-
Reaction Conditions:
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by LC-MS, observing the consumption of starting materials and the formation of the product. The disappearance of the characteristic color of the tetrazine (if it has one) can also be a visual indicator.[2]
-
-
Purification:
-
For small-scale reactions, purification can be achieved using techniques like preparative HPLC or silica (B1680970) gel chromatography if the product is a small molecule. For biomolecules, size-exclusion chromatography (e.g., a desalting column) can be used to remove excess unreacted reagents.[12]
-
Protocol 2: Conceptual Scale-Up (gram-scale) of TCO-PEG12 Conjugation
-
Process and Safety Review:
-
Conduct a thorough process safety review before scaling up. The primary byproduct of the TCO-tetrazine reaction is nitrogen gas, so ensure the reaction vessel is adequately vented.[2]
-
-
Reagent and Solvent Preparation:
-
Ensure all reagents are of sufficient purity and quantity for the scaled-up reaction.
-
Use degassed solvents to minimize potential side reactions and TCO isomerization.
-
-
Reaction Setup:
-
Use a jacketed reactor for better temperature control.
-
Employ an overhead stirrer with an appropriately designed impeller to ensure efficient mixing.
-
Add the tetrazine solution to the reactor first.
-
Add the this compound solution portion-wise or via a controlled addition funnel to manage any potential exotherms (though the reaction is not typically highly exothermic) and ensure good mixing.
-
-
Process Analytical Technology (PAT):
-
Work-up and Purification:
-
Quench the reaction if necessary (though often not required due to the high specificity).
-
For large-scale purification, consider methods like tangential flow filtration (TFF) for buffer exchange and removal of small molecule impurities, followed by preparative chromatography (e.g., ion-exchange or hydrophobic interaction chromatography) if further polishing is needed.[4][16]
-
Visualizations
Caption: Workflow for scaling up this compound reactions.
Caption: Troubleshooting flowchart for low yield in scaled-up reactions.
Caption: TCO-tetrazine reaction and isomerization side reaction.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCO-PEG12-TCO | BroadPharm [broadpharm.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 21. manuals.plus [manuals.plus]
Technical Support Center: TCO-PEG12-Acid Conjugation
Welcome to the technical support center for TCO-PEG12-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on confirming successful conjugation and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound conjugation?
A1: this compound utilizes a bioorthogonal reaction known as TCO-tetrazine ligation. This reaction is a cornerstone of "click chemistry" and proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz) moiety.[1][2] This is followed by a retro-Diels-Alder reaction, which irreversibly eliminates dinitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[1][3] The reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological mixtures without the need for a catalyst.[1][4]
Q2: How do I activate the carboxylic acid of this compound for conjugation to an amine-containing molecule?
A2: The terminal carboxylic acid on the this compound can be activated to react with primary amines using standard carbodiimide (B86325) chemistry. A common method involves reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an NHS ester.[5] This activated ester can then efficiently react with primary amines on your target molecule (e.g., protein, antibody) to form a stable amide bond.
Q3: What are the primary methods to confirm successful this compound conjugation?
A3: Several analytical techniques can be employed to confirm successful conjugation. The choice of method depends on the nature of the molecules being conjugated. The most common and effective techniques include:
-
Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the this compound moiety.[6][7]
-
High-Performance Liquid Chromatography (HPLC): To observe a shift in retention time of the conjugated product compared to the starting materials.[8][9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize a shift in the molecular weight of a protein after conjugation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, particularly when conjugating to small molecules.[11][12][13]
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency observed by mass spectrometry.
-
Possible Cause 1: Inefficient activation of the carboxylic acid.
-
Solution: Ensure that your EDC and NHS are fresh and have been stored under appropriate conditions (desiccated and at a low temperature). Optimize the molar excess of EDC and NHS used for the activation step.[5]
-
-
Possible Cause 2: Hydrolysis of the activated ester.
-
Solution: Perform the conjugation reaction promptly after the activation step. Maintain an optimal pH for the conjugation reaction, typically between 7.2 and 8.5. NHS esters are susceptible to hydrolysis at higher pH.
-
-
Possible Cause 3: Inaccessibility of the TCO group.
-
Solution: The hydrophobic TCO group can sometimes be "buried" within the hydrophobic pockets of a protein, rendering it inaccessible for reaction.[5] The PEG12 spacer is designed to mitigate this by increasing hydrophilicity and providing a flexible linker.[14][15] Consider using a longer PEG spacer if this is a persistent issue.
-
-
Possible Cause 4: Isomerization of TCO.
-
Solution: TCO can isomerize to the less reactive cis-cyclooctene (CCO).[16] Ensure that the this compound has been stored correctly at -20°C and handle it according to the manufacturer's instructions.
-
Problem 2: Multiple peaks or a broad peak observed in the HPLC chromatogram of the conjugate.
-
Possible Cause 1: Heterogeneous conjugation.
-
Solution: If your target molecule has multiple amine groups (e.g., lysine (B10760008) residues on an antibody), conjugation can occur at different sites, leading to a mixture of products with varying numbers of attached this compound molecules.[17] This is often expected. Techniques like Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) can be used to separate these different species.[9][18]
-
-
Possible Cause 2: Presence of unreacted starting materials.
-
Solution: Optimize your purification method (e.g., size exclusion chromatography, dialysis) to efficiently remove unreacted this compound and your target molecule.[5]
-
-
Possible Cause 3: Aggregation of the conjugate.
-
Solution: The PEG spacer helps to reduce aggregation.[15] However, if aggregation is still an issue, you can try optimizing the buffer conditions (e.g., pH, ionic strength) or including additives that reduce aggregation. Size Exclusion Chromatography (SEC) can be used to analyze and separate aggregates.
-
Experimental Protocols & Data Presentation
Mass Spectrometry (MS)
Methodology:
-
Sample Preparation: Prepare samples of the unconjugated starting molecule and the purified conjugate at a concentration of approximately 1 mg/mL in a suitable buffer for MS analysis (e.g., 10 mM ammonium (B1175870) acetate).
-
LC-MS Analysis: For proteins and other large biomolecules, Liquid Chromatography-Mass Spectrometry (LC-MS) is often used.
-
Chromatography: Use a reverse-phase C4 or C8 column for proteins. Elute with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
Mass Spectrometry: Acquire data in positive ion mode. For large molecules, the resulting spectrum will show a distribution of multiply charged ions.
-
-
Data Analysis: Use deconvolution software to process the raw mass spectrum and obtain the zero-charge mass of the unconjugated and conjugated molecules. The mass of the conjugated this compound is approximately 769.9 Da.[16]
Quantitative Data Summary:
| Sample | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Mass Shift (Da) |
| Unconjugated Molecule | X | User-determined | N/A |
| Conjugate (1:1) | X + 769.9 | User-determined | ~769.9 |
| Conjugate (1:2) | X + 1539.8 | User-determined | ~1539.8 |
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Sample Preparation: Prepare samples of the unconjugated starting molecule, the this compound, and the purified conjugate at a concentration of approximately 1 mg/mL in a suitable mobile phase.
-
HPLC Analysis:
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for analyzing bioconjugates.[9]
-
Column: C4 or C18, depending on the hydrophobicity of the molecules.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
-
Detection: Monitor the absorbance at a wavelength appropriate for your molecule (e.g., 280 nm for proteins).
-
Expected Results: Successful conjugation will result in a new peak with a different retention time compared to the starting materials. Typically, the conjugate will be more hydrophobic and elute later than the unconjugated protein.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. benchchem.com [benchchem.com]
- 11. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 15. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 16. This compound | BroadPharm [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TCO-PEG12-acid vs. TCO-PEG4-acid: A Comparative Guide to Reactivity in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the synthesis of bioconjugates, influencing everything from reaction efficiency to the in vivo performance of the final product. Trans-cyclooctene (TCO)-PEG-acid linkers are widely utilized for their role in the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. This guide provides a detailed comparison of two commonly used TCO-PEG-acid linkers, TCO-PEG4-acid and TCO-PEG12-acid, focusing on their reactivity and providing experimental protocols for their evaluation.
The fundamental difference between TCO-PEG4-acid and this compound lies in the length of the polyethylene (B3416737) glycol (PEG) spacer. This seemingly subtle variation can have a significant impact on the physicochemical properties of the linker and, consequently, the performance of the resulting bioconjugate. The PEG spacer enhances hydrophilicity, which can prevent aggregation of hydrophobic molecules and improve their pharmacokinetic profiles.[1][2]
Quantitative Comparison of Physicochemical and Kinetic Properties
While direct, head-to-head kinetic studies comparing TCO-PEG4-acid and this compound are not extensively documented in publicly available literature, the general trends related to PEG spacer length can be summarized. The intrinsic reactivity of the TCO group with a given tetrazine is the primary driver of the reaction rate.[3] However, the length of the PEG chain can introduce secondary effects.
| Property | TCO-PEG4-acid | This compound | Rationale and Supporting Data |
| Molecular Weight | 417.5 g/mol [4] | 769.9 g/mol | The difference is due to the eight additional PEG units in the this compound linker. |
| Hydrophilicity/Solubility | High | Very High | Increasing the length of the PEG chain enhances aqueous solubility.[3][5] This is a key advantage of PEGylation, particularly for hydrophobic drug molecules. |
| Reaction Kinetics with Tetrazine | Fast | Potentially Slightly Reduced | While the TCO-tetrazine ligation is inherently fast (with second-order rate constants up to 10^6 M⁻¹s⁻¹), a very long PEG linker might introduce steric hindrance that could slightly reduce the reaction rate compared to a shorter linker.[3][6] However, this effect is generally considered to be minor. The flexibility of the PEG chain can also help to overcome steric hindrance in some cases. |
| Steric Hindrance | Lower | Higher | The longer PEG chain of this compound occupies a larger hydrodynamic volume, which could potentially lead to greater steric hindrance when conjugating to sterically hindered sites on a biomolecule. |
| Applications | General bioconjugation, scenarios where a shorter linker is preferred. | Bioconjugation of hydrophobic molecules, applications requiring greater spacing between the conjugated molecules to maintain biological activity. | The choice of linker depends on the specific application and the properties of the molecules being conjugated. |
Experimental Protocols
To enable researchers to directly compare the reactivity of TCO-PEG4-acid and this compound in their specific applications, detailed experimental protocols are provided below.
Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectroscopy
This protocol allows for the quantitative measurement of the reaction kinetics between a TCO-PEG-acid linker and a tetrazine derivative by monitoring the disappearance of the characteristic tetrazine absorbance.[1]
Materials:
-
TCO-PEG4-acid
-
This compound
-
A tetrazine derivative with a strong absorbance in the visible region (e.g., a methyltetrazine-dye conjugate)
-
Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the tetrazine derivative in anhydrous DMSO.
-
Prepare 100 mM stock solutions of TCO-PEG4-acid and this compound in anhydrous DMSO.
-
-
Determine Molar Extinction Coefficient of Tetrazine:
-
Accurately determine the molar extinction coefficient (ε) of the tetrazine derivative in the reaction buffer at its maximum absorbance wavelength (λmax), typically between 510-550 nm.
-
-
Kinetic Measurement:
-
Equilibrate the reaction buffer and TCO-PEG-acid solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, add the reaction buffer.
-
Add the TCO-PEG-acid stock solution to achieve a final concentration that is in at least 10-fold excess of the tetrazine concentration (to ensure pseudo-first-order kinetics).
-
Initiate the reaction by adding the tetrazine stock solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order rate equation to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO-PEG-acid]
-
Caption: Workflow for determining TCO-tetrazine reaction kinetics.
Protocol 2: Comparative Protein Conjugation
This protocol describes the conjugation of TCO-PEG4-acid and this compound to a protein via its primary amines (e.g., lysine (B10760008) residues) followed by reaction with a tetrazine-functionalized molecule.
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
TCO-PEG4-acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Part A: Activation of Carboxylic Acid and Protein Labeling
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of TCO-PEG4-acid and this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in reaction buffer or anhydrous DMSO.
-
-
Activation and Conjugation:
-
To the protein solution (typically 1-5 mg/mL in PBS), add the TCO-PEG-acid stock solution to achieve a 10-20 fold molar excess.
-
Add EDC and NHS (or sulfo-NHS) to the reaction mixture. A typical starting point is a final concentration of 5 mM EDC and 10 mM NHS.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO-PEG-acid and coupling reagents using a desalting column equilibrated with PBS.
-
Part B: Bioorthogonal Reaction with Tetrazine
-
Reaction Setup:
-
To the purified TCO-labeled protein, add the tetrazine-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine molecule is typically used.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe the shift in molecular weight of the conjugated protein.
-
Use LC-MS to confirm the conjugation and determine the degree of labeling.
-
Caption: Workflow for two-step protein bioconjugation.
Signaling Pathways and Logical Relationships
The choice between TCO-PEG4-acid and this compound is often dictated by the specific requirements of the application, involving a trade-off between linker length, hydrophilicity, and potential steric effects.
Caption: Factors influencing the choice of TCO-PEG-acid linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of Bioorthogonal Reaction Kinetics: TCO-Tetrazine vs. SPAAC
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount. The speed, specificity, and biocompatibility of the chosen reaction can significantly impact experimental success. This guide provides an objective, data-driven comparison of two of the most prominent catalyst-free click chemistry reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, making it a powerful tool for in vivo imaging and labeling of low-abundance biomolecules.[1][2] In contrast, SPAAC, while generally slower, offers a robust and versatile method for a wide range of bioconjugation applications.[3] This guide will delve into the quantitative kinetic data, detailed experimental protocols for rate determination, and common experimental workflows for both reactions to assist in selecting the optimal tool for your research needs.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. The table below summarizes the reported k₂ values for TCO-tetrazine and various SPAAC systems, highlighting the significant kinetic advantage of the TCO-tetrazine ligation.
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| TCO-Tetrazine Ligation | TCO + Tetrazine | ~800 - 30,000 | [4] |
| TCO + Dipyridyl Tetrazine | ~2,000 | [4] | |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide (B81097) | ~1 - 2 | [4] |
| Oxa-dibenzocyclooctyne (ODIBO) + Azide | ~45 | [4] |
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate bioorthogonal reaction. The following are detailed protocols for two common methods: Stopped-Flow UV-Vis Spectrophotometry for the rapid TCO-tetrazine ligation and Nuclear Magnetic Resonance (NMR) Spectroscopy for the slower SPAAC reaction.
Protocol 1: Determining TCO-Tetrazine Kinetics using Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for fast reactions that involve a change in the absorbance spectrum of the reactants or products, such as the disappearance of the characteristic tetrazine absorbance.[4]
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the TCO and tetrazine derivatives in a suitable solvent (e.g., DMSO).
-
Prepare Reaction Solutions: Dilute the stock solutions in the reaction buffer to the desired final concentrations. To ensure pseudo-first-order conditions, one reactant (typically the TCO) should be in at least 10-fold excess.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Load the two reactant solutions into separate syringes of the stopped-flow instrument. Rapidly mix the solutions and monitor the decrease in absorbance at the λmax of the tetrazine (typically between 510-540 nm) over time.
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess: k₂ = k_obs / [TCO]
-
Protocol 2: Determining SPAAC Kinetics using NMR Spectroscopy
NMR spectroscopy is well-suited for monitoring slower reactions by tracking the disappearance of reactant signals and the appearance of product signals over time.[5]
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO)
-
Azide-functionalized molecule
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the cyclooctyne (B158145), azide, and internal standard in the deuterated solvent at known concentrations.
-
Acquire Initial Spectrum (t=0): Immediately after mixing, acquire the first ¹H NMR spectrum.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton on the disappearing cyclooctyne or azide and a proton on the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction with a 1:1 stoichiometry, a plot of 1/[Reactant] vs. time will be linear.
-
The slope of the linear plot will be the second-order rate constant (k₂).
-
Visualizing Reaction Mechanisms and Experimental Workflows
To provide a clearer understanding of the underlying chemistry and practical applications, the following diagrams illustrate the reaction mechanisms and generalized experimental workflows.
Caption: Reaction Mechanisms of TCO-Tetrazine Ligation and SPAAC.
Caption: Generalized workflow for live-cell bioorthogonal labeling.
Caption: Decision-making framework for reaction selection.
Conclusion
The TCO-tetrazine ligation and SPAAC are both powerful and indispensable tools in the field of bioorthogonal chemistry. The choice between them is dictated by the specific demands of the experiment. For applications requiring rapid kinetics, such as in vivo pre-targeting with short-lived PET tracers or capturing fast dynamic processes in live cells, the TCO-tetrazine ligation is the unrivaled choice due to its exceptionally high second-order rate constants.[4][6] However, for many other bioconjugation applications where reaction speed is not the primary limiting factor, SPAAC provides a robust and highly versatile alternative with a wide array of commercially available reagents. By understanding the kinetic profiles and experimental considerations of each reaction, researchers can make informed decisions to advance their studies in chemical biology, drug development, and molecular imaging.
References
- 1. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
TCO Linkers vs. Other Click Chemistry Reagents: A Comparative Guide
In the rapidly advancing fields of chemical biology, drug development, and molecular imaging, the ability to specifically and efficiently conjugate molecules in complex biological environments is paramount. "Click chemistry" has provided a powerful toolkit for these applications, and among the various reagents, trans-cyclooctene (B1233481) (TCO) linkers have emerged as a frontrunner. This guide provides an objective comparison of TCO linkers with other common click chemistry reagents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tools for their work.
Introduction to TCO Linkers and Bioorthogonal Chemistry
TCO linkers are key players in the realm of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] TCO linkers participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners, a type of click chemistry that is exceptionally fast and proceeds without the need for a catalyst.[1][2] This reaction is characterized by the formation of a stable dihydropyridazine (B8628806) bond and the release of nitrogen gas, which drives the reaction to completion.[2][3]
The primary advantages of TCO-tetrazine ligation include:
-
Exceptional Reaction Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][4] This allows for efficient labeling and conjugation even at low reactant concentrations.[4][5]
-
Biocompatibility: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper catalysts used in other click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][5] This makes TCO linkers ideal for live-cell imaging and in vivo applications.[5]
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring highly specific conjugation with minimal off-target reactions.[2]
Comparative Analysis of Click Chemistry Reagents
The choice of a click chemistry reagent depends on the specific application, considering factors like reaction speed, biocompatibility, and the stability of the reagents and the resulting linkage. Here, we compare the TCO-tetrazine ligation with two other widely used click chemistry reactions: CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Data Presentation: Reaction Kinetics Comparison
The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂). The following table summarizes the reported k₂ values for the TCO-tetrazine ligation and other common bioorthogonal reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | ~1 - 1 x 10⁶ [4][6][7] | Extremely fast, catalyst-free, excellent for in vivo applications. [5][8] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | ~10 - 100[] | Fast, high-yielding, but requires a cytotoxic copper catalyst.[7][10] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide | ~10⁻² - 1[] | Copper-free and biocompatible, but generally slower than TCO-tetrazine ligation.[11][12] |
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams visualize the TCO-tetrazine reaction mechanism and a common experimental workflow.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: A pre-targeting strategy using TCO-tetrazine ligation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving TCO linkers.
Protocol 1: Determination of TCO-Tetrazine Reaction Kinetics using Stopped-Flow UV-Vis Spectrophotometry
This protocol is adapted from methodologies used to measure rapid bioorthogonal reaction rates.[5][13]
Objective: To determine the second-order rate constant (k₂) of the reaction between a TCO-containing molecule and a tetrazine-containing molecule.
Materials:
-
TCO-functionalized molecule of interest
-
Tetrazine-functionalized molecule of interest (with a distinct absorbance spectrum)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the TCO and tetrazine derivatives in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize effects on the reaction. Concentrations should be chosen so that the reaction half-life is within the instrument's detection range (typically milliseconds to seconds).
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C for physiological conditions).
-
Load the TCO and tetrazine solutions into separate syringes of the stopped-flow apparatus.
-
-
Data Acquisition:
-
Rapidly mix equal volumes of the reactant solutions.
-
Monitor the reaction by following the decrease in absorbance of the tetrazine at its λmax (typically around 520-540 nm) over time.
-
Collect data for several half-lives to ensure the reaction goes to completion.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., if one reactant is in large excess).
-
The second-order rate constant (k₂) is then calculated from the observed rate constant and the known concentrations of the reactants.
-
Protocol 2: General Procedure for Protein Labeling with a TCO-NHS Ester and Subsequent Tetrazine Conjugation
This protocol outlines a general method for labeling a protein with a TCO moiety and then conjugating it to a tetrazine-labeled molecule.[1]
Objective: To covalently attach a TCO linker to a protein and then conjugate a tetrazine-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Tetrazine-labeled molecule (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL using a desalting column.
-
-
TCO Labeling:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted TCO-NHS ester using a desalting column.
-
-
Tetrazine Conjugation:
-
Prepare the TCO-labeled protein in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Add a 1.5 to 3-fold molar excess of the tetrazine-labeled molecule to the TCO-labeled protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification (Optional):
-
If necessary, purify the final conjugate to remove any unreacted tetrazine-labeled molecule using size-exclusion chromatography or other appropriate methods.
-
Conclusion
TCO linkers, reacting via the IEDDA mechanism with tetrazines, offer significant advantages over other click chemistry reagents, most notably their unparalleled reaction speed and excellent biocompatibility. These features make them exceptionally well-suited for demanding applications such as in vivo imaging, pre-targeting for radioimmunotherapy, and the development of next-generation antibody-drug conjugates. While other click chemistry methods like CuAAC and SPAAC have their own merits and specific use cases, the superior kinetics and catalyst-free nature of the TCO-tetrazine ligation position it as a powerful and often preferred tool for researchers and professionals in drug development and chemical biology. The provided protocols offer a starting point for the practical application and evaluation of these versatile reagents.
References
- 1. interchim.fr [interchim.fr]
- 2. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 11. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 12. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Characterizing TCO-Conjugates
The conjugation of biomolecules using the bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine has become a cornerstone in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs).[1][2] The precise characterization of these TCO-conjugates is critical to ensure their efficacy, safety, and batch-to-batch consistency.[3][4] This guide provides a comparative overview of the key analytical methods used to characterize TCO-conjugates, complete with experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in their analytical strategy.
Comparison of Core Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of TCO-conjugates.[5][6] The following table summarizes the primary techniques, their principles, and the key information they provide.
| Analytical Method | Principle | Information Obtained | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Precise molecular weight of the conjugate- Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)[7][8] | High accuracy and resolution for determining total TCO conjugation.[5] | May not distinguish between functional and non-functional TCO groups.[8][9] |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample at specific wavelengths. | - Protein concentration- Average Drug-to-Antibody Ratio (DAR)[10] | Simple, rapid, and widely accessible method for determining average DAR.[10][11] | Provides an average DAR value and may not reveal the distribution of different species. |
| HPLC (SEC, HIC, RP-HPLC) | Separates components of a mixture based on size, hydrophobicity, or polarity. | - Purity and aggregation (SEC)[7]- Drug load distribution (HIC)[4][7]- Purity and quantification (RP-HPLC)[12] | Provides information on purity, aggregation, and the distribution of different drug-loaded species.[5] | Can be complex to develop methods for heterogeneous ADCs. |
| SDS-PAGE | Separates proteins based on their molecular weight. | - Purity- Molecular weight shift upon conjugation[7] | Simple, visual confirmation of successful conjugation. | Low resolution, provides only an estimate of molecular weight. |
| Functional Assays (e.g., ELISA) | Measures the biological activity of the antibody. | - Antigen binding affinity[7] | Confirms that the conjugation process has not compromised the antibody's function. | Does not provide information on the chemical characteristics of the conjugate. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections provide methodologies for key experiments in the characterization of TCO-conjugates.
Determination of Total TCO Conjugation by MALDI-TOF Mass Spectrometry
This protocol is adapted from methodologies described for the analysis of modified antibodies.[8][13]
Objective: To determine the total number of TCO molecules conjugated to an antibody.
Materials:
-
TCO-conjugated antibody
-
Unmodified control antibody
-
Sinapinic acid matrix solution (1 mg/mL in 70:30 acetonitrile:water with 0.1% trifluoroacetic acid)
-
Water (for buffer exchange)
-
Amicon Ultra-4 centrifugal filters (or similar)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Buffer exchange both the unmodified and TCO-conjugated antibodies into water using centrifugal filters to a final concentration of >1 mg/mL.
-
-
Matrix Preparation:
-
Prepare the sinapinic acid matrix solution.
-
-
Spotting:
-
Combine the concentrated antibody solution with the sinapinic acid matrix in a 2:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI sample plate and allow it to air dry completely.
-
-
Data Acquisition:
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in the appropriate mass range for the antibody.
-
-
Data Analysis:
-
Determine the average mass of the unmodified and TCO-conjugated antibodies.
-
Calculate the total TCO density by subtracting the mass of the unmodified antibody from the mass of the TCO-conjugated antibody and dividing by the mass of a single TCO moiety.
-
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol is based on the principles of UV/Vis spectroscopy for ADC characterization.[10]
Objective: To determine the average number of drug molecules conjugated to an antibody.
Materials:
-
TCO-conjugated ADC
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Spectra Acquisition:
-
Measure the absorbance of the TCO-conjugated ADC solution at two wavelengths:
-
280 nm (for the antibody)
-
The characteristic absorbance maximum of the conjugated drug (e.g., 330 nm for a specific payload).
-
-
-
Calculations:
-
Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to calculate their respective concentrations.
-
The following equations can be used:
-
A_280 = ε_Ab,280 * C_Ab * l + ε_Drug,280 * C_Drug * l
-
A_Drug_max = ε_Ab,Drug_max * C_Ab * l + ε_Drug,Drug_max * C_Drug * l
-
Where A is the absorbance, ε is the molar extinction coefficient, C is the concentration, and l is the path length.
-
-
Solve the system of two linear equations for C_Ab and C_Drug.
-
-
DAR Calculation:
-
The DAR is the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.
-
Assessment of Purity and Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for analyzing the purity of antibody conjugates.[7]
Objective: To assess the purity of the TCO-conjugate and detect the presence of aggregates.
Materials:
-
TCO-conjugated antibody
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a known amount of the TCO-conjugated antibody onto the column.
-
-
Chromatogram Acquisition:
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
A pure, non-aggregated product will typically show a single, sharp peak corresponding to the monomeric antibody conjugate.[7]
-
The presence of earlier eluting peaks indicates the presence of aggregates.
-
The peak area can be used to quantify the percentage of monomer and aggregates.
-
Visualizing Workflows and Concepts
Diagrams are invaluable for illustrating complex experimental workflows and the relationships between different analytical steps.
Caption: Overall workflow for the synthesis, purification, and characterization of TCO-conjugates.
Caption: Comparison of methods for determining the Drug-to-Antibody Ratio (DAR).
Addressing the Challenge of TCO Functionality
A significant finding in the characterization of TCO-conjugates is the potential for a large fraction of conjugated TCOs to be non-reactive.[8][9] This phenomenon is hypothesized to be due to hydrophobic interactions between the TCO moiety and the antibody surface, effectively "masking" the TCO and preventing its reaction with tetrazine.[8]
Analytical Implications:
-
Discrepancy between MS and Reactivity Assays: Mass spectrometry will measure the total number of conjugated TCOs, while a reactivity assay (e.g., reacting the conjugate with a fluorescent tetrazine and measuring the signal) will only quantify the functional, accessible TCOs.[8]
-
Importance of Functional Assays: It is crucial to not rely solely on mass spectrometry for DAR determination. A functional assay that measures the reactivity of the conjugated TCOs is essential for understanding the true "active" DAR of the conjugate.
-
Linker Design: Studies have shown that incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the antibody and the TCO can significantly improve the reactivity of the TCO by preventing it from being masked by the antibody.[8][9]
By employing a combination of these analytical techniques, researchers can gain a comprehensive understanding of the critical quality attributes of their TCO-conjugates, ensuring the development of well-characterized and effective biotherapeutics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 3. adcreview.com [adcreview.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
TCO-PEG12-Acid in Live-Cell Imaging: A Comparative Guide
In the dynamic field of live-cell imaging, the ability to specifically and efficiently label biomolecules is paramount for unraveling complex cellular processes. Bioorthogonal chemistry has provided a powerful toolkit for these applications, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine emerging as a particularly robust strategy. This guide provides a comprehensive comparison of TCO-PEG12-acid, a key reagent in this class, with other bioorthogonal labeling alternatives, offering researchers, scientists, and drug development professionals the data and protocols necessary to make informed decisions for their live-cell imaging experiments.
Performance Comparison of Bioorthogonal Chemistries
The selection of a bioorthogonal reaction for live-cell imaging hinges on a balance of several key parameters, including reaction kinetics, stability of the reagents, and potential cytotoxicity. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, which allows for the use of low concentrations of labeling reagents, thereby minimizing potential cellular perturbations.[1][2][3]
Table 1: Quantitative Comparison of Reaction Kinetics
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | TCO - Tetrazine | ~10³ - 10⁶ [4][5] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO - Azide | ~0.6 - 1.0[6] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | BCN - Azide | ~0.06 - 0.1[6] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DIBO - Azide | ~0.3 - 0.7[6] |
Table 2: Stability and Performance Characteristics
| Feature | This compound | DBCO/BCN-based Reagents (SPAAC) | Norbornene-based Reagents |
| Reaction Rate | Very Fast[1][3] | Moderate to Fast[6] | Slow[7] |
| Stability | Susceptible to light-mediated isomerization to the less reactive cis-isomer.[7][8] Can also be promoted by thiols.[7] | DBCO can show instability under reducing conditions (e.g., TCEP).[7] BCN generally more stable.[9] | Generally very stable.[7] |
| Cell Permeability | Generally good, aided by the PEG linker. | Good, but can be more lipophilic. | Good. |
| Cytotoxicity | Generally low at working concentrations due to fast kinetics allowing for low reagent usage.[1] | Generally low, but the reagents themselves can sometimes exhibit non-specific binding. | Low. |
| Signal-to-Noise Ratio | Can be very high, especially with fluorogenic tetrazine probes.[10] | Good, but can be impacted by non-specific binding of the probe. | Generally lower due to slower kinetics requiring higher concentrations or longer incubation times. |
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful implementation of bioorthogonal labeling in live-cell imaging. Below are representative protocols for labeling cellular proteins with this compound and a common alternative, DBCO-azide chemistry.
Protocol 1: Live-Cell Protein Labeling using TCO-Tetrazine Ligation
This protocol describes the labeling of a target protein that has been metabolically engineered to incorporate a TCO-containing unnatural amino acid (e.g., TCO-lysine).
Materials:
-
Mammalian cells expressing the target protein with an incorporated TCO-lysine.
-
This compound (for potential conjugation to other molecules if needed, though typically the TCO is directly incorporated into the protein).
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-AF488).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium).
Procedure:
-
Cell Culture and TCO Incorporation:
-
Culture cells in complete medium supplemented with the TCO-lysine analog for 24-48 hours to allow for incorporation into the target protein.
-
-
Cell Preparation for Labeling:
-
Plate the cells on glass-bottom dishes suitable for microscopy.
-
Gently wash the cells twice with pre-warmed PBS to remove unincorporated TCO-lysine.
-
-
Labeling with Tetrazine-Dye:
-
Prepare a 1-10 µM solution of the tetrazine-functionalized fluorescent dye in pre-warmed live-cell imaging buffer.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C.[11]
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.[11]
-
-
Imaging:
-
Add fresh live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Live-Cell Protein Labeling using DBCO-Azide (SPAAC) Chemistry
This protocol outlines the labeling of a target protein containing a metabolically incorporated azide-functionalized amino acid.
Materials:
-
Mammalian cells expressing the target protein with an incorporated azido-amino acid.
-
DBCO-functionalized fluorescent dye (e.g., DBCO-AF488).
-
Complete cell culture medium.
-
PBS, pH 7.4.
-
Live-cell imaging buffer.
Procedure:
-
Cell Culture and Azide Incorporation:
-
Culture cells in complete medium supplemented with the azido-amino acid for 24-48 hours.
-
-
Cell Preparation for Labeling:
-
Plate cells on glass-bottom dishes.
-
Wash the cells twice with pre-warmed PBS.
-
-
Labeling with DBCO-Dye:
-
Prepare a 5-25 µM solution of the DBCO-functionalized fluorescent dye in pre-warmed live-cell imaging buffer.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.[12]
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer.
-
-
Imaging:
-
Add fresh live-cell imaging buffer and image the cells.
-
Visualizing Cellular Processes
The application of this compound and related bioorthogonal chemistries extends to the visualization of complex cellular events, such as signaling pathways and protein-protein interactions.
Investigating GPCR Signaling
G protein-coupled receptors (GPCRs) represent a large family of transmembrane proteins that play a crucial role in cell signaling. TCO-tetrazine ligation can be employed to label GPCRs and visualize their trafficking and interactions upon ligand binding.[13]
Experimental Workflow for Live-Cell Labeling
The general workflow for labeling a TCO-modified protein in a live cell with a tetrazine-conjugated fluorophore is a straightforward multi-step process.
Proximity-Based Detection of Protein-Protein Interactions
TCO-tetrazine chemistry can also be adapted to study protein-protein interactions (PPIs). By labeling two potentially interacting proteins with a TCO and a tetrazine moiety, respectively, a fluorescent signal is generated only when the two proteins are in close proximity, allowing the ligation to occur.[14]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to the Serum Stability of TCO-Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of bioconjugates in systemic circulation is a critical parameter influencing their efficacy and safety profiles. In the realm of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is prized for its exceptionally fast kinetics. However, the inherent strain that powers this reactivity can also render TCO-conjugates susceptible to degradation in a biological milieu. This guide provides an objective comparison of the serum stability of various TCO-conjugates, with a comparative look at other common click chemistry linkers, supported by experimental data.
Comparative Stability of Bioorthogonal Ligation Chemistries
The choice of bioorthogonal linker is a crucial decision in the development of antibody-drug conjugates (ADCs), radiopharmaceuticals, and other targeted therapies. The stability of the linker directly impacts the pharmacokinetic profile and therapeutic index of the conjugate. Below is a summary of the stability of TCO-conjugates compared to other widely used click chemistry linkers.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| Tetrazine Ligation | Tetrazine + TCO | Highly moiety-dependent | Stability is influenced by the specific TCO derivative. Isomerization to the unreactive cis-isomer is a primary degradation pathway, catalyzed by serum components like copper-containing proteins and thiols. More reactive TCOs tend to be less stable. |
| SPAAC | DBCO + Azide | ~71 minutes[1] | The hydrophobicity of the dibenzocyclooctyne (DBCO) group can sometimes lead to aggregation and faster clearance. The triazole linkage formed is generally stable.[1] |
| SPAAC | BCN + Azide | ~6 hours[1] | Bicyclononyne (BCN) is generally more stable towards thiols like glutathione (B108866) (GSH) compared to DBCO.[1] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1] | Susceptible to retro-Michael reaction and exchange with serum thiols, such as albumin, leading to premature drug release.[1] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally highly stable under physiological conditions. |
Quantitative Stability Data for TCO-Conjugates
The stability of TCO-conjugates is highly dependent on the specific TCO derivative used. Newer generations of TCOs have been engineered for improved stability without completely sacrificing reactivity.
| TCO Derivative | Conjugate | Stability Metric | Experimental Conditions |
| s-TCO | Antibody | t½ ≈ 0.67 days | In vivo |
| d-TCO | Small Molecule | >97% intact | 4 days in human serum at room temperature |
| Axially-linked TCO | Antibody | t½ ≈ 6.2 days | In vivo |
| Standard TCO | Antibody | 75% reactive | After 24 hours in vivo |
s-TCO: (1E,4E)-cycloocta-1,4-diene-1-carboxylic acid; d-TCO: dioxolane-fused TCO
Experimental Protocols
Assessing Serum Stability of TCO-Conjugates via HPLC
This protocol outlines a general method for determining the stability of a TCO-conjugated antibody in serum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
TCO-conjugated antibody
-
Human serum (or serum from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Protein A or Protein G affinity chromatography resin
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Reversed-phase HPLC (RP-HPLC) system with a suitable C4 or C8 column
-
UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the TCO-conjugated antibody in PBS.
-
Dilute the stock solution into pre-warmed human serum to a final concentration of 1 mg/mL.
-
As a control, prepare a similar dilution of the conjugate in PBS.
-
-
Incubation:
-
Incubate the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 96 hours), withdraw an aliquot from each sample.
-
-
Antibody Purification (Optional but Recommended):
-
To remove serum proteins that may interfere with the analysis, purify the TCO-conjugated antibody using Protein A or Protein G affinity chromatography. Elute the antibody and neutralize the elution buffer.
-
-
Protein Precipitation (Alternative to Purification):
-
To precipitate serum proteins, add three volumes of cold acetonitrile to the serum sample aliquots.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the conjugate.
-
-
HPLC Analysis:
-
Analyze the purified conjugate or the supernatant from the protein precipitation by RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from ~20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: Monitor the absorbance at 280 nm (for the antibody) and, if applicable, a wavelength specific to the conjugated payload.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact TCO-conjugate.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 time point.
-
The half-life (t½) of the conjugate in serum can be determined by fitting the data to a one-phase exponential decay model.
-
Visualizations
References
The Influence of PEG Linker Length on ADC Performance
A Comprehensive Guide to Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugate Development
For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical factor in the creation of effective and safe bioconjugates, such as antibody-drug conjugates (ADCs). Among the various strategies, the use of polyethylene glycol (PEG) linkers has become a cornerstone for modulating the physicochemical and pharmacological properties of these complex therapeutics. The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize a bioconjugate's performance.[1][2]
This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to facilitate the informed selection of linkers in research and development.
The incorporation of PEG linkers in ADCs offers several distinct advantages. By increasing the hydrophilicity of the ADC, PEG linkers can mitigate the aggregation often caused by hydrophobic payloads, especially at high drug-to-antibody ratios (DARs).[1][3] This enhanced solubility contributes to improved stability and manufacturability. Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, which in turn reduces renal clearance and extends the plasma half-life, allowing for greater accumulation in tumor tissues.[1] The length of the PEG chain is a key determinant of these effects, creating a delicate balance between pharmacokinetics and in vitro potency.[2]
Comparative Analysis of Key Performance Metrics
The selection of an optimal PEG linker length is often a trade-off between enhanced pharmacokinetic properties and potential reductions in in-vitro cytotoxicity. The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on ADC performance.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) in Rats | Plasma Half-Life | Key Observation | Reference |
| No PEG | ~15 | Shortest | High clearance rate without PEGylation. | [3] |
| PEG2 | ~10 | Increased | A small PEG linker already shows a reduction in clearance. | [3] |
| PEG4 | ~7 | Further Increased | Continued improvement in pharmacokinetic profile with a medium-length linker. | [3] |
| PEG8 | ~5 | Longest | Clearance rate plateaus, suggesting an optimal length for this parameter. | [3] |
| PEG12 | ~5 | Long | Minimal additional benefit in clearance beyond PEG8. | [3] |
| PEG24 | ~5 | Long | Very long PEG chains do not further decrease the clearance rate. | [3] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Conjugate Type | Reduction in Cytotoxicity (compared to no PEG) | Key Observation | Reference |
| 4 kDa PEG | Affibody-MMAE Conjugate | 4.5-fold | Longer PEG chains can lead to a decrease in in vitro potency. | [3][4] |
| 10 kDa PEG | Affibody-MMAE Conjugate | 22-fold | The reduction in cytotoxicity is more pronounced with significantly longer PEG chains. | [3][4] |
Table 3: In Vivo Efficacy Comparison
| Linker | Tumor Growth Inhibition | Key Observation | Reference |
| No PEG | 11% | The non-PEGylated ADC showed minimal efficacy. | [5] |
| PEG2 | 35-45% | Shorter PEG linkers provided a moderate level of tumor growth inhibition. | [5] |
| PEG4 | 35-45% | Similar efficacy observed for shorter PEG linkers. | [5] |
| PEG8 | 75-85% | Longer PEG linkers led to significantly higher tumor growth inhibition. | [5] |
| PEG12 | 75-85% | Efficacy plateaus with longer PEG chains. | [5] |
| PEG24 | 75-85% | Very long PEG chains did not further enhance tumor reduction in this study. | [5] |
Visualizing Experimental Workflows
The systematic evaluation of ADCs with varying linker lengths is crucial for selecting the optimal candidate for clinical development. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for the preclinical evaluation of ADCs with varying PEG linker lengths.
The following diagram illustrates the impact of PEG linker length on key ADC properties.
Caption: The relationship between increasing PEG linker length and key ADC performance metrics.
Detailed Experimental Protocols
To ensure the reproducibility and comparability of studies, detailed methodologies are essential. The following are representative protocols for key experiments in the evaluation of ADCs with different PEG linkers.
ADC Synthesis and Characterization
This protocol outlines the general steps for creating ADCs with varying PEG linker lengths for comparative studies.
-
Antibody Preparation: A monoclonal antibody (e.g., Trastuzumab) is typically prepared in a phosphate-buffered saline (PBS) solution. To enable conjugation to maleimide-functionalized linkers, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Drug-Linker Synthesis: The cytotoxic payload is functionalized with a PEG linker of a specific length (e.g., PEG4, PEG8, PEG12). The other end of the PEG linker is equipped with a reactive group, such as maleimide, for conjugation to the antibody's thiol groups.
-
Conjugation: The maleimide-activated drug-linker is added to the reduced antibody solution and incubated to facilitate the covalent bond formation.
-
Purification: The resulting ADC is purified using methods like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and potential aggregates.[2]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability. Techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry are often employed.
In Vitro Cytotoxicity Assay
This protocol is designed to assess the potency of the ADCs in killing cancer cells that express the target antigen.
-
Cell Lines: Cancer cell lines expressing the target antigen (e.g., HER2-positive NCI-N87 or BT-474 cells) and control cell lines with low or no antigen expression are used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with a serial dilution of the ADCs containing different PEG linker lengths.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
Viability Assay: Cell viability is measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which quantifies the number of living cells.
-
Data Analysis: The IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%, is calculated for each ADC variant.
Pharmacokinetic (PK) Study in Rodents
This protocol aims to determine how the PEG linker length affects the circulation time and clearance of the ADC in a living organism.
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a specific dose.[2]
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) after injection.[2]
-
Sample Processing: Plasma is isolated from the collected blood samples.
-
Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) that specifically detects the antibody component of the conjugate.[2]
-
Data Analysis: Pharmacokinetic parameters, including clearance rate and plasma half-life, are calculated from the concentration-time data.
In Vivo Efficacy Study
This protocol evaluates the anti-tumor activity of the ADCs in a tumor-bearing animal model.
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen to establish xenograft tumors.
-
Treatment Groups: Once the tumors reach a certain volume, the mice are randomized into different treatment groups, including a vehicle control group and groups for each ADC variant with different PEG linker lengths.
-
Dosing: The ADCs are administered to the mice, typically via intravenous injection, at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predefined size or after a specific duration.[2]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The length of the PEG linker is a critical design parameter in the development of antibody-drug conjugates, with a profound impact on their therapeutic index.[2] The presented data indicates that while longer PEG linkers generally improve pharmacokinetic properties and can lead to enhanced in vivo efficacy, this may come at the cost of reduced in vitro potency.[2][5] The optimal PEG linker length is context-dependent and is influenced by the specific antibody, payload, and target antigen.[1] Therefore, a systematic and empirical evaluation of a series of PEG linker lengths, following rigorous experimental protocols as outlined in this guide, is paramount for the rational design of the next generation of effective and safer ADCs.
References
Validating T-CO-PEG12-Acid Conjugation: A Mass Spectrometry-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced biologics. The covalent attachment of a TCO-PEG12-acid linker to a biomolecule, a key step in "click chemistry" applications, requires rigorous analytical confirmation.[1][2] This guide provides an objective comparison of mass spectrometry as the gold standard for validation against alternative methods, supported by experimental data and detailed protocols.
Mass spectrometry (MS) offers unparalleled precision in confirming the covalent attachment and quantifying the extent of this compound conjugation by directly measuring the mass of the resulting molecule.[3] A successful conjugation will result in a predictable mass shift corresponding to the addition of the this compound linker.
Mass Spectrometry: The Definitive Validation Method
Mass spectrometry is the premier analytical technique for the characterization of PEGylated biologics due to its accuracy and sensitivity.[4] Both Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are powerful tools for this purpose.[4][5]
Experimental Workflow: Mass Spectrometry Validation
The general workflow for validating a this compound conjugation to a protein (e.g., a monoclonal antibody, mAb) using mass spectrometry involves several key steps.
Caption: High-level workflow for mass spectrometry-based validation of bioconjugation.
Detailed Experimental Protocols
Protocol 1: LC-MS for Intact Mass Analysis
This protocol is suitable for determining the molecular weight of the intact conjugated protein and quantifying the degree of labeling (i.e., the number of this compound linkers per protein).
-
Sample Preparation:
-
Perform a buffer exchange of the conjugated protein sample into a volatile, MS-friendly buffer such as 10 mM ammonium (B1175870) acetate (B1210297) using a desalting column.[5]
-
Adjust the final protein concentration to approximately 0.1-1 mg/mL.[6]
-
-
LC-MS Analysis:
-
LC System: A reverse-phase liquid chromatography system.
-
Column: A column suitable for intact protein separation (e.g., a C4 column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient appropriate for eluting the protein of interest.
-
MS System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[7]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
-
Data Analysis:
-
The raw ESI-MS data will show a series of multiply charged ions.
-
Use deconvolution software (e.g., ProMass HR, BioAnalyst) to convert the multiply charged spectrum into a zero-charge mass spectrum.[5][7]
-
Identify the peaks corresponding to the unconjugated protein and the various conjugated species (e.g., protein + 1 linker, protein + 2 linkers, etc.).
-
The mass difference between these peaks should correspond to the mass of the this compound linker.
-
Protocol 2: MALDI-TOF Mass Spectrometry
MALDI-TOF is a rapid technique for determining the molecular weight of the conjugate and assessing the heterogeneity of the sample.[4][8]
-
Sample Preparation:
-
The purified conjugate should be in a low-salt buffer.
-
The final concentration should be around 1 mg/mL.[3]
-
-
Matrix Preparation:
-
Spotting:
-
Mix the protein conjugate solution with the matrix solution (e.g., in a 1:2 ratio).[3]
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
MALDI-TOF Analysis:
-
Analyze the sample in a MALDI-TOF mass spectrometer in linear or reflector positive ion mode.[8]
-
-
Data Analysis:
-
The resulting spectrum will show peaks corresponding to the singly and multiply charged ions of the unconjugated and conjugated protein species.
-
The mass difference between the peaks will confirm the covalent attachment of the this compound linker.
-
Quantitative Data Summary
| Analytical Method | Key Parameter | Typical Result for this compound Conjugation | Reference |
| LC-MS (ESI-QTOF) | Intact Mass Shift | Observed mass increase corresponding to the molecular weight of this compound for each conjugation. | [5] |
| Degree of Labeling | Quantifiable distribution of species with 0, 1, 2, etc., linkers attached. | [6] | |
| MALDI-TOF MS | Average Molecular Weight | Increased average molecular weight of the conjugated product compared to the starting material. | [4][8] |
| Heterogeneity | Observation of a distribution of peaks representing different numbers of attached PEG linkers. | [10] |
Alternative Validation Methods
While mass spectrometry provides the most definitive validation, other techniques can offer preliminary or complementary information.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. A successful conjugation will result in a visible band shift on the gel.
Protocol 3: SDS-PAGE Analysis
-
Prepare a polyacrylamide gel of an appropriate percentage to resolve the protein of interest.[3]
-
Mix a few micrograms of the unconjugated and conjugated protein samples with Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.[3]
-
Load the samples onto the gel and run the electrophoresis.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.[3]
A noticeable upward shift in the band for the conjugated sample compared to the unconjugated control suggests a successful reaction.
High-Performance Liquid Chromatography (HPLC)
Different HPLC methods can be used to monitor the progress of the conjugation reaction and purify the final product.
-
Size-Exclusion HPLC (SEC-HPLC): Separates molecules based on size. The conjugated product will elute earlier than the unconjugated protein due to its larger hydrodynamic volume.[1]
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the PEG linker will alter the retention time of the protein.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: A less denaturing method that can separate species with different numbers of conjugated linkers.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. enovatia.com [enovatia.com]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. bath.ac.uk [bath.ac.uk]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to TCO-PEG12-acid in Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of creating targeted therapeutics and diagnostics, the choice of linker is a critical determinant of success. Among the diverse array of bioorthogonal tools, TCO-PEG12-acid has emerged as a prominent linker for its advantageous properties in applications ranging from antibody-drug conjugates (ADCs) to pretargeted imaging. This guide provides an objective comparison of this compound with relevant alternatives, supported by experimental data, detailed protocols, and visualizations to inform the rational design of next-generation bioconjugates.
Performance Comparison of Bioorthogonal Linkers
The efficacy of a bioconjugation strategy hinges on the interplay between the reactive moieties and the linker connecting them. This compound utilizes the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz). This section compares the performance of this compound against alternatives with different reactive groups and varying polyethylene (B3416737) glycol (PEG) linker lengths.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Type | Linker System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| iEDDA | TCO - Tetrazine | ~1,000 - 30,000 [1] | Exceptionally fast, catalyst-free, and bioorthogonal. The rate can be tuned by modifying the tetrazine or TCO structure. |
| SPAAC | DBCO - Azide | ~0.3 - 2.1 [1][2] | Strain-Promoted Alkyne-Azide Cycloaddition. Copper-free and bioorthogonal, but significantly slower than iEDDA. |
| CuAAC | Alkyne - Azide | ~1 - 100 | Copper-Catalyzed Alkyne-Azide Cycloaddition. Efficient but requires a cytotoxic copper catalyst, limiting in vivo applications. |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Linker | Plasma Clearance | Tumor Exposure | In Vivo Efficacy (Tumor Weight Reduction) |
| Non-PEGylated | High | Low | 11%[3] |
| TCO-PEG2-acid | Moderate | Similar to PEG4 | 35-45%[3] |
| TCO-PEG4-acid | Moderate | Similar to PEG2 | 35-45%[3] |
| TCO-PEG8-acid | Low | Significantly higher than shorter PEGs | 75-85%[3] |
| This compound | Low [3] | Similar to PEG8 and PEG24 [3] | 75-85% [3] |
| TCO-PEG24-acid | Low | Similar to PEG8 and PEG12 | 75-85%[3] |
Data synthesized from studies on ADCs with varying PEG linker lengths. The trend indicates that longer PEG chains (≥8 units) significantly improve pharmacokinetic profiles and therapeutic efficacy.
Table 3: Performance in Pretargeted Imaging
| Linker on Targeting Antibody | Radiotracer | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| sshuA33-PEG12-TCO | [⁶⁴Cu]Cu-SarAr-Tz | 4.1 ± 1.3 [4] | High |
| sshuA33-DEN-TCO (Dendrimeric) | [⁶⁴Cu]Cu-SarAr-Tz | 8.9 ± 1.9[4] | Very High |
| Anti-CD44v6-TCO | [⁸⁹Zr]Zr-DFO-PEG5-Tz | 1.5 ± 0.2[5][6][7] | Comparable to direct labeling |
This data highlights that while TCO-PEG12 facilitates effective pretargeted imaging, linker design, such as the use of dendrimeric scaffolds, can further enhance tumor accumulation of the radiotracer.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key applications of this compound.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to an antibody via primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Zeba™ Spin Desalting Columns (7K MWCO)
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing stabilizers (e.g., glycine, tris), perform a buffer exchange into PBS using a desalting column. Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO to prepare a 10 mM stock solution of each.
-
In a microcentrifuge tube, mix this compound, EDC, and NHS at a 1:1.2:1.2 molar ratio.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester of this compound.
-
-
Conjugation Reaction:
-
Add the activated TCO-PEG12-NHS ester solution to the antibody solution at a desired molar excess (e.g., 10- to 20-fold molar excess of linker to antibody).
-
Add 1/10th volume of 1 M sodium bicarbonate buffer, pH 8.4, to the reaction mixture.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and other small molecules by buffer exchanging the conjugated antibody into PBS using a desalting column.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Pretargeted PET Imaging using a TCO-functionalized Antibody
This protocol outlines a general workflow for in vivo pretargeted positron emission tomography (PET) imaging.
Materials:
-
TCO-conjugated antibody (prepared as in Protocol 1)
-
Tetrazine-functionalized PET probe (e.g., [⁶⁸Ga]Ga-THP-tetrazine)
-
Tumor-bearing animal model (e.g., xenograft mouse model)
-
PET/CT scanner
Procedure:
-
Antibody Administration (Pretargeting):
-
Administer the TCO-conjugated antibody intravenously (i.v.) into the tumor-bearing animal model. The dose will depend on the antibody and target.
-
Allow the antibody to circulate and accumulate at the tumor site while clearing from non-target tissues. This "pretargeting interval" is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[5][6][7]
-
-
Radiotracer Administration:
-
Following the pretargeting interval, administer the tetrazine-functionalized PET probe intravenously.
-
-
In Vivo Click Reaction and Imaging:
-
The tetrazine probe will rapidly react with the TCO-conjugated antibody accumulated at the tumor site via the iEDDA reaction.
-
Unbound radiotracer will clear rapidly from the body through renal excretion.
-
Perform PET/CT imaging at various time points post-radiotracer injection (e.g., 1, 4, and 24 hours) to visualize tumor uptake and assess biodistribution.
-
-
Data Analysis:
-
Quantify the radioactivity concentration in the tumor and other organs of interest from the PET images.
-
Calculate tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g) and determine tumor-to-background ratios.
-
Visualizing the Workflows
To further clarify the processes described, the following diagrams illustrate the key experimental workflows and logical relationships.
Caption: Workflow for the conjugation of this compound to an antibody.
Caption: Step-by-step workflow for pretargeted PET imaging.
Caption: Decision-making flowchart for selecting a bioorthogonal linker.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics of TCO-PEG12-acid for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the efficiency and speed of labeling are paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a leading bioorthogonal reaction, celebrated for its exceptionally fast kinetics.[1] This guide provides a focused comparison of TCO-PEG12-acid's performance, supported by experimental data and detailed protocols, to aid in the selection of appropriate reagents for specific applications.
The TCO-tetrazine ligation is a powerful tool due to its remarkable speed, with second-order rate constants that can be orders of magnitude higher than other bioorthogonal reactions.[1] This rapid conjugation is particularly advantageous in scenarios with low reactant concentrations or where precise temporal control of labeling is essential, such as in live-cell imaging and in vivo pre-targeting strategies.[1] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, effectively driving the reaction to completion.[1] The incorporation of a PEG12 linker in this compound enhances its aqueous solubility, a crucial factor for biological applications, without significantly compromising the inherent reactivity of the TCO group.[2]
Comparative Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the performance of a bioorthogonal reaction. The table below summarizes reported k₂ values for the TCO-tetrazine ligation alongside other common bioorthogonal reactions, providing a clear comparison of their reaction speeds.
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| IEDDA | TCO-PEG | Methyltetrazine | ~2,000 [3][4] | 9:1 Methanol/Water |
| IEDDA | TCO | 3,6-di-(pyridin-2-yl)-1,2,4,5-tetrazine | 118[5] | Methanol |
| IEDDA | TCO | Hydrogen substituted tetrazines | up to 30,000[6] | PBS, pH 7.4 |
| IEDDA | Conformationally Strained TCO (sTCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 3.3 x 10⁶[7] | Water |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bicyclononyne (BCN) | Azide | ~1.9[5] | Methanol |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Azide | 10² - 10³ | Aqueous Buffer with Cu(I) |
| Staudinger Ligation | Phosphine | Azide | 10⁻³ - 10⁻² | Aqueous Buffer |
Experimental Protocols for Reaction Rate Constant Determination
Accurate measurement of reaction kinetics is essential for selecting the most suitable bioorthogonal reaction. Two prevalent methods for determining these rapid reaction rates are UV-Vis Spectrophotometry (often with a stopped-flow apparatus) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Protocol 1: Determination of Reaction Rate Constant using UV-Vis Spectrophotometry
This method monitors the decrease in the characteristic absorbance of the tetrazine moiety over time (typically between 510-550 nm) as it is consumed in the reaction.[8]
Materials:
-
This compound
-
Tetrazine derivative (e.g., Methyltetrazine-PEG-NHS ester)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
-
UV-Vis Spectrophotometer (a stopped-flow instrument is recommended for very fast reactions)[6]
-
Cuvettes
Procedure:
-
Prepare Stock Solutions: Create concentrated stock solutions of this compound and the tetrazine derivative in anhydrous DMSO or DMF.
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine derivative at its λmax in the chosen reaction buffer.
-
Set up the Reaction: In a cuvette, dilute the this compound stock solution into the reaction buffer to a known concentration. For pseudo-first-order kinetics, the TCO derivative should be in large excess (at least 10-fold) compared to the tetrazine.
-
Initiate the Reaction: Start the spectrophotometer recording and rapidly inject and mix the tetrazine stock solution into the cuvette containing the this compound solution.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.
-
Data Analysis: Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the this compound.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TCO | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of TCO-PEG12-acid
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance for the safe and compliant disposal of TCO-PEG12-acid, a critical reagent in bioconjugation and drug development. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.
This compound, a compound featuring a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid functional group, requires careful handling and disposal due to the combined properties of its constituent parts. While polyethylene glycol is generally considered biocompatible and biodegradable, the reactive TCO group and the acidic nature of the molecule necessitate a cautious approach to its disposal.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its concentration and whether it is mixed with other hazardous materials.
For Pure, Uncontaminated this compound:
-
Small Quantities (less than 1 gram):
-
Dissolve the this compound in a small amount of a compatible solvent such as water, DMSO, or DMF.[1]
-
This solution should be collected in a clearly labeled hazardous waste container designated for non-halogenated organic waste.
-
-
Large Quantities (1 gram or more):
-
Do not attempt to dilute or neutralize large quantities in the laboratory.
-
The pure compound should be placed in a sealed, clearly labeled hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and disposal.
-
For Dilute Solutions of this compound (less than 5% in a non-hazardous solvent):
-
Neutralization:
-
Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the this compound solution while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is neutral (between 6.0 and 8.0).
-
-
Disposal:
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm with your institution's EHS guidelines before drain disposal.
-
For this compound Mixed with Hazardous Materials:
-
If this compound is part of a reaction mixture containing other hazardous chemicals, the entire mixture must be treated as hazardous waste.
-
Collect the waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label must indicate all components of the waste mixture.
-
Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling TCO-PEG12-acid, a PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this research chemical.
Summary of Key Information
This compound is a water-soluble PEG linker utilized in the synthesis of PROTACs.[1] While a specific Safety Data Sheet (SDS) is not publicly available, information from suppliers and general chemical safety protocols dictate cautious handling. The compound should be stored at -20°C.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Two pairs of chemotherapy gloves meeting ASTM International standard D6978 are recommended when handling hazardous drugs.[2] |
| Body Protection | Lab Coat/Gown | Disposable gown made of polyethylene-coated polypropylene (B1209903) or a clean lab coat. Ensure it is buttoned and fits properly.[2][3] |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard.[3] |
| Face Protection | Face Shield | Recommended in addition to goggles when there is a risk of splashing.[2][3] |
| Respiratory Protection | Respirator | Recommended when unpacking hazardous drugs not in plastic containers or if aerosols may be generated.[4] |
| Head/Foot Protection | Hair/Shoe Covers | Disposable head and hair covers, and water-resistant, skid-resistant shoe covers.[5] |
Operational Plan: Handling and Usage Protocol
This protocol outlines the steps for safely preparing and using this compound in a laboratory setting.
Materials Required:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
-
Appropriate reaction vessels
Procedure:
-
Equilibration: Before use, allow the this compound vial to equilibrate to room temperature to prevent moisture condensation upon opening.
-
Reconstitution:
-
Due to its potential as a low-melting solid, it is recommended to prepare a stock solution.
-
Dissolve the reagent in anhydrous DMSO or DMF to a desired concentration.
-
-
Inert Atmosphere: To minimize air exposure, handle the stock solution under an inert gas like argon or nitrogen.
-
Aliquoting:
-
Cap the stock solution vial with a septum.
-
Use a syringe to withdraw the required volume of the solution for your experiment.
-
-
Reaction Setup:
-
Storage of Stock Solution: Store any unused stock solution at -20°C under an inert atmosphere. Note that TCO compounds are not recommended for long-term storage due to isomerization.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
-
Waste Categorization: Unused this compound and any solutions containing it should be treated as chemical waste.
-
Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and vials, should be disposed of in the same hazardous waste container.
-
Disposal Route: The waste container should be disposed of through your institution's official chemical waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and use of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
